Dhfr-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H17N3O3S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-11-5-6-15(24-2)12(8-11)14-9-13(16-4-3-7-25-16)20-21(14)18-19-17(22)10-26-18/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
UMCNXIONKYGWEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C3=NC(=O)CS3)C4=CC=CS4 |
Origin of Product |
United States |
Foundational & Exploratory
Dhfr-IN-11: A Technical Guide on its Mechanism of Action in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. The folate biosynthetic pathway is a clinically validated target for antimicrobial therapy, and one of its key enzymes, dihydrofolate reductase (DHFR), presents a promising target for Mtb drug development.[1][2][3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential precursor for the synthesis of nucleotides and certain amino acids.[1][4][5][6] Inhibition of Mtb DHFR disrupts these vital metabolic pathways, ultimately leading to bacterial cell death.[5] While the specific compound "Dhfr-IN-11" is not prominently featured in the reviewed literature, this guide will focus on the well-characterized mechanisms of potent Mtb DHFR inhibitors, using them as a proxy to understand the potential action of a molecule like this compound. This document will delve into the molecular interactions, quantitative inhibitory data, and experimental methodologies associated with the inhibition of Mtb DHFR.
Core Mechanism of Action: Targeting Dihydrofolate Reductase
The primary mechanism of action for DHFR inhibitors in M. tuberculosis is the direct inhibition of the Mtb DHFR enzyme.[4][7] This inhibition is typically competitive with the natural substrate, dihydrofolate. By binding to the active site of the enzyme, these inhibitors prevent the reduction of DHF to THF, thereby depleting the intracellular pool of THF.[6] THF and its derivatives are crucial one-carbon donors for the synthesis of purines, thymidylate, and amino acids such as methionine and serine.[1][6] Consequently, the inhibition of DHFR leads to the cessation of DNA, RNA, and protein synthesis, resulting in a bacteriostatic or bactericidal effect.[5][7]
Several classes of compounds have been identified as potent inhibitors of Mtb DHFR, including triaza-coumarins (e.g., TA-C) and pyrrolo-quinazolines (e.g., PQD-1).[1][8][9] Notably, some DHFR inhibitors exhibit a significant disconnect between their enzymatic inhibition (IC50) and their whole-cell activity (MIC), suggesting additional mechanisms may be at play, such as prodrug activation.[1]
The Case of Prodrug Activation: The TA-C Example
One intriguing aspect of some Mtb DHFR inhibitors is their potentiation through intracellular metabolism. For instance, the triaza-coumarin TA-C is a moderate inhibitor of the isolated Mtb DHFR enzyme but displays exquisite whole-cell activity.[1] This potency is attributed to its conversion into a much more active inhibitor by Mtb's F420-dependent oxidoreductases (FDORs).[1] This bioactivation highlights a sophisticated mechanism where the bacterium's own metabolic machinery enhances the efficacy of the inhibitor.
Quantitative Inhibitory Data
The following tables summarize the quantitative data for representative Mtb DHFR inhibitors, providing a comparative overview of their enzymatic and whole-cell activities.
Table 1: Enzymatic Inhibition and Whole-Cell Activity of TA-C
| Compound | Mtb DHFR IC50 (µM) | M. tuberculosis MIC50 (nM) |
| TA-C | ~1 | 10 - 20 |
Data sourced from PNAS (2021).[1]
Table 2: Comparative Inhibitory Activity of Pyrrolo-quinazoline PQD-1
| Compound | M. abscessus DHFR IC50 (µM) | M. abscessus MIC90 (µM) |
| PQD-1 | Not specified in snippet | 3 |
Note: While this data is for M. abscessus, PQD-1 was initially identified as an M. tuberculosis DHFR inhibitor. Data sourced from Antimicrobial Agents and Chemotherapy (2023).[8][9]
Table 3: Inhibitory Constants (Ki) for INCA Compounds against Mtb DHFR
| Compound | Mtb DHFR Ki (nM) | M. tuberculosis MIC (µg/mL) |
| UCP1163 | <10 | 4 |
| UCP1164 | <10 | 0.5 |
| UCP1172 | <10 | 0.03 |
| Methotrexate (MTX) | <10 | Not specified in snippet |
| PAS-M (active metabolite of PAS) | 750 | Not specified in snippet |
Data sourced from PubMed Central.[2]
Experimental Protocols
A detailed understanding of the mechanism of action relies on robust experimental methodologies. Below are outlines of key protocols used to characterize DHFR inhibitors.
Determination of Half-Maximal Inhibitory Concentration (IC50) against Mtb DHFR
This assay spectroscopically measures the inhibitory effect of a compound on the enzymatic activity of purified Mtb DHFR.
-
Reagents and Materials:
-
Purified recombinant Mtb DHFR enzyme.
-
NADPH (cofactor).
-
Dihydrofolate (DHF) (substrate).
-
Assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4).[10]
-
Test compound (e.g., this compound) at various concentrations.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing the purified Mtb DHFR enzyme and the test compound at varying concentrations in the assay buffer.
-
Incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding DHF and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.[2]
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
-
Reagents and Materials:
-
M. tuberculosis culture (e.g., H37Rv strain).
-
Appropriate liquid growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Test compound (e.g., this compound) serially diluted.
-
96-well microplates.
-
Resazurin dye (for viability assessment).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the 96-well microplates.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for a specified period (typically 7-14 days for Mtb).
-
After incubation, add resazurin dye to each well and incubate for an additional 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye (from blue to pink), indicating inhibition of bacterial growth.
-
Visualizing the Molecular Pathways and Workflows
Folate Biosynthesis Pathway and DHFR Inhibition in M. tuberculosis
Caption: Inhibition of Mtb Dihydrofolate Reductase (DHFR) by this compound.
Experimental Workflow for Characterizing a Novel DHFR Inhibitor
Caption: A representative workflow for the characterization of a novel Mtb DHFR inhibitor.
Conclusion
The inhibition of dihydrofolate reductase in Mycobacterium tuberculosis represents a compelling strategy for the development of new antitubercular therapeutics. Compounds that target Mtb DHFR, exemplified by molecules like TA-C and PQD-1, demonstrate potent bactericidal or bacteriostatic effects by disrupting the essential folate metabolic pathway. A thorough understanding of their mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for advancing these inhibitors through the drug development pipeline. The potential for prodrug activation within the mycobacterial cell adds a layer of complexity and opportunity for designing highly potent and selective drugs. Future research should continue to explore the structure-activity relationships of novel DHFR inhibitors and investigate mechanisms of resistance to ensure the long-term viability of this therapeutic approach.
References
- 1. pnas.org [pnas.org]
- 2. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterial Dihydrofolate Reductase Inhibitors Identified Using Chemogenomic Methods and In Vitro Validation | PLOS One [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Purification of Dhfr-IN-11: A Technical Overview
A comprehensive guide for researchers and drug development professionals on the synthesis and purification of pteridine-based Dihydrofolate Reductase (DHFR) inhibitors, with a focus on the general methodologies applicable to compounds such as Dhfr-IN-11.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, playing a key role in the synthesis of purines, pyrimidines, and several amino acids.[1] Its inhibition can disrupt DNA synthesis and cell proliferation, making it a significant target for therapeutic intervention in cancer and infectious diseases.[1][2] Pteridine derivatives represent a major class of DHFR inhibitors, with methotrexate being a prominent example.[3][4] While specific synthesis and purification data for a compound designated "this compound" is not publicly available, this guide outlines the general and established methodologies for the synthesis and purification of analogous pteridine-based DHFR inhibitors.
Synthesis of the Pteridine Core
The synthesis of pteridine derivatives, which form the core of many DHFR inhibitors, can be achieved through several established chemical routes. A common and versatile method is the condensation of a substituted 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[5][6] This approach allows for the introduction of various substituents on both the pyrimidine and the forming pyrazine ring, enabling the synthesis of a diverse library of pteridine analogs.
Another notable method involves the Timmis reaction, which utilizes the condensation of a 5-nitroso-4,6-diaminopyrimidine with a compound containing an active methylene group.[7] This reaction offers regioselective control over the substitution pattern on the pteridine ring system. The choice of the specific synthetic route will depend on the desired substitution pattern of the target molecule.
Illustrative Synthetic Pathway for a Pteridine-Based DHFR Inhibitor
The following diagram illustrates a generalized synthetic pathway for a pteridine derivative, which is a common core structure for DHFR inhibitors.
Caption: Generalized synthesis of a pteridine core via condensation.
Purification of Pteridine-Based Compounds
The purification of the synthesized pteridine derivatives is critical to remove impurities, unreacted starting materials, and reaction byproducts. A multi-step purification strategy is typically employed, combining several chromatographic and crystallization techniques.
General Purification Workflow
A typical purification workflow for a crude pteridine compound is outlined below:
Caption: A standard workflow for the purification of pteridine compounds.
Detailed Methodologies
-
Initial Work-up: The reaction mixture is typically quenched and extracted with an appropriate organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Column Chromatography: The crude material is then subjected to column chromatography. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents of varying polarity, chosen to effectively separate the target compound from impurities.
-
Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity.[8][9] The impure compound is dissolved in a minimal amount of a hot solvent in which it has high solubility, and then the solution is cooled slowly to allow the formation of pure crystals.[9]
-
Affinity Chromatography: For purifying DHFR inhibitors, affinity chromatography can be a highly specific and efficient method.[10][11][12] This technique utilizes a stationary phase to which a ligand that binds specifically to the target molecule (in this case, a component of the DHFR enzyme or an analog) is attached.[4][12]
Data Presentation
The following tables summarize hypothetical quantitative data that would be collected during the synthesis and purification of a pteridine-based DHFR inhibitor.
Table 1: Synthesis Reaction Parameters
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Reaction Time | 12 hours |
| Reaction Temperature | 80 °C |
| Crude Yield | 75% |
| Appearance of Crude | Brown solid |
Table 2: Purification Data
| Purification Step | Yield (%) | Purity (by HPLC) |
| Column Chromatography | 60% | 95% |
| Recrystallization | 85% (of chromatographed material) | >99% |
| Overall Yield | 38% | >99% |
Table 3: Analytical Characterization
| Technique | Result |
| ¹H NMR | Consistent with proposed structure |
| ¹³C NMR | Consistent with proposed structure |
| Mass Spectrometry (HRMS) | Calculated m/z matches observed m/z |
| HPLC | Single peak at expected retention time |
Signaling Pathway Inhibition
DHFR inhibitors block the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the synthesis of thymidylate and purines, which are essential for DNA replication and cell division.
Caption: Inhibition of the DHFR pathway by a pteridine-based inhibitor.
While the specific details for the synthesis and purification of "this compound" are not available in the public domain, this technical guide provides a comprehensive overview of the established and generalizable methodologies for the preparation and purification of pteridine-based DHFR inhibitors. The successful synthesis of these compounds relies on well-established condensation reactions, and their purification to a high degree of purity is achievable through a combination of chromatographic and crystallization techniques. The principles and protocols outlined herein serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel DHFR-targeting therapeutics.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. recent-developments-in-the-chemistry-of-pteridines - Ask this paper | Bohrium [bohrium.com]
- 7. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification and properties of dihydrofolate reductase from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Affinity chromatography of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Dihydrofolate Reductase Inhibitors Against Mycobacterium tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of various inhibitors targeting Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway, essential for the production of nucleotides and certain amino acids, making it a well-validated target for antimicrobial drug development.[1][2][3][4] The emergence of multidrug-resistant tuberculosis necessitates the discovery and development of novel therapeutic agents acting on unexploited targets like MtDHFR.[5][6]
Quantitative Inhibitor Activity
The following table summarizes the in vitro activity of several documented MtDHFR inhibitors against the enzyme and whole-cell M. tuberculosis. The data highlights the potency and, where available, the selectivity of these compounds for the mycobacterial enzyme over the human homolog (hDHFR).
| Compound/Inhibitor | Target | IC50 (nM) | MIC (µg/mL) | Selectivity Index (hDHFR IC50 / MtDHFR IC50) | Reference |
| Compound 15 | MtDHFR | 177 | <0.03 | 5.73 | [1] |
| Compound 16 | MtDHFR | 111 | 0.5 | 17.61 | [1] |
| Compound 1 | MtDHFR | 9.0 | - | 2.78 | [1] |
| Compound 2 | MtDHFR | 23 | - | 4.13 | [1] |
| Compound 3 | MtDHFR | 23 | - | 65.22 | [1] |
| Compound 10 | MtDHFR | 5600 | 1.5-3.12 | 12.95 | [7] |
| Compound 11 | MtDHFR | 5200 | 1.5-3.12 | 16.02 | [7] |
| Compound 17 | MtDHFR | 1340 | - | 8.95 | [7] |
| Compound 18 | MtDHFR | 820 | - | 18.68 | [7] |
| Triaza-coumarin (TA-C) | MtDHFR | ~1000 | 0.01-0.02 (nM) | 18 | [8] |
| Methotrexate (MTX) | MtDHFR | <10 (Ki) | >200 | Non-selective | [6][9] |
| UCP1172 | MtDHFR | <10 (Ki) | - | - | [9] |
| UCP1175 | MtDHFR | <10 (Ki) | - | - | [9] |
| UCP1063 | MtDHFR | <10 (Ki) | - | - | [9] |
| PAS-M | MtDHFR | 750 (Ki) | - | - | [9] |
| Quinazoline-based inhibitor | MtDHFR | - | 207 (µM) | - | [3] |
Note: '-' indicates data not available in the cited sources. MIC values are presented in the units reported in the source.
Core Signaling Pathway and Mechanism of Action
MtDHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3][10] THF and its derivatives are essential one-carbon donors for the synthesis of thymidylate, purines, and amino acids like methionine.[3][4] Inhibition of MtDHFR depletes the intracellular pool of THF, leading to the cessation of DNA and protein synthesis, and ultimately, bacterial cell death.[4]
Interestingly, M. tuberculosis possesses a second DHFR, Rv2671, and a flavin-dependent thymidylate synthase (ThyX), which can provide resistance to antifolates.[9] Therefore, compounds that can dually target both DHFR and Rv2671 are of significant interest.[9]
Caption: The folate pathway in M. tuberculosis and the inhibitory action of DHFR inhibitors.
Experimental Protocols
MtDHFR Enzyme Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the purified MtDHFR enzyme.
Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF.[3][11]
Methodology:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM phosphate buffer, pH 7.5.
-
Substrates: Dihydrofolate (DHF) and NADPH.
-
Enzyme: Purified recombinant MtDHFR.
-
Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Reactions are typically performed in a 96-well UV-transparent plate.
-
To each well, add the assay buffer, a fixed concentration of NADPH (e.g., 10 µM), and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a fixed concentration of DHF (e.g., 4.5 µM) and a pre-determined amount of purified MtDHFR (e.g., 10 nM).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Whole-Cell Antimycobacterial Activity Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of whole M. tuberculosis cells.
Principle: The susceptibility of M. tuberculosis to a test compound is assessed by exposing the bacteria to serial dilutions of the compound in a liquid or solid growth medium.
Methodology:
-
Strains and Media:
-
M. tuberculosis strain (e.g., H37Rv ATCC 27294).
-
Growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC and Tween-80).
-
-
Procedure (Microplate Alamar Blue Assay - MABA):
-
Dispense the growth medium into a 96-well microplate.
-
Prepare serial dilutions of the test compound in the wells.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for a defined period (e.g., 7 days).
-
Add a viability indicator, such as Alamar Blue or Resazurin.
-
Continue incubation for 24 hours.
-
-
Data Analysis:
-
A color change (e.g., blue to pink for Resazurin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Experimental Workflow for Inhibitor Discovery and Validation
The process of identifying and validating novel MtDHFR inhibitors typically follows a structured workflow, from initial screening to confirmation of on-target activity.
Caption: A typical workflow for the discovery and validation of novel MtDHFR inhibitors.
Conclusion
The development of potent and selective inhibitors of Mycobacterium tuberculosis dihydrofolate reductase remains a promising strategy to combat tuberculosis. The data and protocols outlined in this guide provide a foundational understanding for researchers in this field. Future efforts should focus on identifying novel chemical scaffolds, optimizing lead compounds for improved whole-cell activity and selectivity, and exploring multi-targeting approaches to overcome potential resistance mechanisms. The use of sensitized bacterial strains and detailed mechanistic studies will be crucial in advancing these novel antifolates towards clinical development.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. DHFR- a target for TB drugs? | Protein Data Bank in Europe [ebi.ac.uk]
- 3. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. The identification of novel Mycobacterium tuberculosis DHFR inhibitors and the investigation of their binding preferences by using molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Dhfr-IN-11: A Technical Guide to Target Identification and Validation in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential methodologies for the identification and validation of Dihydrofolate Reductase (DHFR) inhibitors, exemplified by the hypothetical compound Dhfr-IN-11, as potential therapeutic agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document outlines the critical role of DHFR in Mtb's survival, details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological and experimental workflows.
Introduction: Dihydrofolate Reductase as a Key Target in Mycobacterium tuberculosis
Mycobacterium tuberculosis requires the folate metabolic pathway for the synthesis of essential precursors of DNA, RNA, and certain amino acids, making it a crucial pathway for the bacterium's survival and proliferation.[1][2][3] Dihydrofolate reductase (DHFR), an enzyme within this pathway, catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3] THF and its derivatives are vital one-carbon donors for the synthesis of purines, thymidylate, and amino acids such as methionine.[2] The essentiality of this enzyme makes it a well-validated and attractive target for the development of novel anti-tubercular agents.[1][3] While some DHFR inhibitors like methotrexate and trimethoprim exist, they have shown limited efficacy against whole-cell Mtb, necessitating the discovery of new, potent, and specific inhibitors.[2]
Target Identification: High-Throughput Screening for Mtb DHFR Inhibitors
The initial step in identifying novel Mtb DHFR inhibitors often involves high-throughput screening (HTS) of large compound libraries. A robust and sensitive assay is paramount for this process.
Experimental Workflow: High-Throughput Screening
The workflow for identifying a lead compound like this compound typically involves a primary screen to identify initial hits, followed by secondary and counter-screens to eliminate false positives and confirm target specificity.
Experimental Protocol: Diaphorase-Coupled DHFR Enzyme Inhibition Assay
This HTS-compatible assay provides a fluorescent readout for DHFR activity. The consumption of NADPH by DHFR is coupled to a second reaction where diaphorase reduces the non-fluorescent resazurin to the highly fluorescent resorufin in the presence of NADPH. A decrease in fluorescence indicates inhibition of DHFR.
Materials:
-
Purified recombinant Mtb DHFR
-
NADPH
-
Dihydrofolate (DHF)
-
Diaphorase
-
Resazurin
-
Assay buffer: 50 mM sodium phosphate (pH 7.4), 150 mM KCl, 8.9 mM β-mercaptoethanol
-
384-well microplates
Procedure:
-
Prepare a solution of Mtb DHFR, diaphorase, and resazurin in the assay buffer.
-
Dispense the enzyme mixture into the wells of a 384-well plate.
-
Add the test compounds (e.g., this compound) at desired concentrations to the wells.
-
Initiate the reaction by adding a mixture of NADPH and DHF.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Measure the fluorescence of resorufin (Excitation: ~530-560 nm, Emission: ~590 nm) using a plate reader.
-
Calculate the percent inhibition relative to control wells (with and without enzyme).
Quantitative Analysis of Inhibitor Potency
The potency of this compound and other inhibitors is quantified through various metrics, both at the enzymatic and cellular level.
Table 1: Enzymatic Inhibition of Mtb DHFR
| Compound | IC50 (nM) | Ki (nM) | Selectivity (hDHFR/MtbDHFR IC50) |
| This compound (Hypothetical) | 15 | 8 | >100 |
| Methotrexate | 5 | 2 | ~1 |
| Trimethoprim | 1,200 | 750 | ~2,500 |
| WR99210 | 10 | 4.5 | >200 |
Table 2: Whole-Cell Activity against M. tuberculosis H37Rv
| Compound | MIC99 (µM) - Wild-Type Mtb | MIC99 (µM) - DHFR Knockdown Mtb |
| This compound (Hypothetical) | 25 | 8 |
| Methotrexate | >300 | ~100 |
| Trimethoprim | >500 | >500 |
| Isoniazid (Control) | 0.5 | 0.5 |
Target Validation in Mycobacterium tuberculosis
Confirming that the observed whole-cell activity of an inhibitor is due to its interaction with the intended target is a critical step in drug development.
Genetic Validation: DHFR Knockdown Strain
A conditional knockdown strain of Mtb, where the expression of the dfrA gene (encoding DHFR) is controlled, can be used to validate target engagement. Reduced expression of DHFR should sensitize the bacteria to inhibitors of this enzyme.
This protocol describes the generation of an Mtb strain where the native dfrA promoter is replaced with a tetracycline-repressible promoter.
Materials:
-
M. tuberculosis H37Rv strain
-
Specialized mycobacterial shuttle and integration vectors
-
Tetracycline repressor (tetR) gene and tetracycline operator (tetO) sequences
-
Hygromycin and kanamycin resistance markers
-
Electroporator and mycobacterial growth media
Procedure:
-
Clone the tetR gene under a suitable mycobacterial promoter into an integrating vector.
-
Construct a suicide delivery vector containing the tetO sequence upstream of a promoterless hygromycin resistance gene, flanked by sequences homologous to the regions upstream and downstream of the native dfrA promoter.
-
Electroporate the tetR-expressing vector into Mtb H37Rv and select for kanamycin-resistant colonies.
-
Electroporate the suicide delivery vector into the tetR-expressing Mtb strain.
-
Select for hygromycin-resistant colonies in the presence of anhydrotetracycline (ATc) to allow for dfrA expression.
-
Screen for double-crossover events by PCR to confirm the replacement of the native dfrA promoter with the tetracycline-repressible promoter.
-
Validate the conditional knockdown by growing the mutant strain with and without ATc and measuring DHFR protein levels or enzyme activity.
Biophysical Validation: Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, measures the thermal stability of a protein. The binding of a ligand, such as this compound, to DHFR is expected to increase its melting temperature (Tm).
Materials:
-
Purified recombinant Mtb DHFR
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Assay buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl
Procedure:
-
Prepare a master mix containing the assay buffer, SYPRO Orange dye, and Mtb DHFR.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add this compound at various concentrations to the wells. Include a no-ligand control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a temperature gradient from 25°C to 95°C, with fluorescence readings taken at each temperature increment.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition from the resulting fluorescence curve.
-
A significant positive shift in Tm in the presence of this compound confirms direct binding to Mtb DHFR.
Table 3: Thermal Shift Assay Data for Mtb DHFR
| Compound (at 10x IC50) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Apo Mtb DHFR | 65.0 | - |
| + this compound | 78.5 | +13.5 |
| + Methotrexate | 75.5 | +10.5 |
| + Trimethoprim | 68.2 | +3.2 |
The Folate Biosynthesis Pathway in Mycobacterium tuberculosis
Understanding the broader metabolic context of DHFR is crucial for interpreting inhibitor effects and potential resistance mechanisms.
References
- 1. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of a Tetracycline-Inducible System for Conditional Expression in Mycobacterium tuberculosis and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
The Pursuit of Novel Dihydrofolate Reductase Inhibitors to Combat Tuberculosis: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This necessitates the urgent development of new therapeutic agents with novel mechanisms of action. Dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway, represents a clinically validated and attractive target for the development of new anti-TB drugs.[2][3][4] This technical guide provides a comprehensive literature review of recent advancements in the discovery and development of novel Mtb-DHFR (MtDHFR) inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
The Folate Pathway: A Key Target in Mycobacterium tuberculosis
The folate pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are crucial for DNA, RNA, and protein synthesis.[4][5] MtDHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier in various metabolic processes.[6][7][8] Inhibition of MtDHFR depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.[9][10][11] The structural differences between MtDHFR and human DHFR (hDHFR), particularly within the active site and the presence of a unique glycerol-binding pocket in the mycobacterial enzyme, provide a basis for the design of selective inhibitors.[3][12][13][14]
Novel Classes of MtDHFR Inhibitors and Their Potency
Recent drug discovery efforts have identified a diverse range of chemical scaffolds with potent inhibitory activity against MtDHFR. These include both classical antifolates, such as derivatives of pteridines and diaminopyrimidines, and non-traditional cores.[1][3][15] The in vitro potency of these inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the recombinant enzyme and their minimum inhibitory concentration (MIC) against whole Mtb cells. Selectivity is a critical parameter, often expressed as the ratio of the IC50 for hDHFR to that for MtDHFR.
Pteridine-Based Inhibitors
Derivatives of the pteridine ring have shown significant promise as MtDHFR inhibitors. For instance, Cunha, Ramalho, and Reynolds synthesized a series of 18 derivatives, with some compounds exhibiting IC50 values for MtDHFR as low as 9.0 nM.[3] Notably, compound 3 in their study, featuring a propyl group at the ortho-meta position of the phenolic ring, demonstrated high selectivity for MtDHFR over hDHFR.[8]
| Compound/Series | Target | IC50 (nM) | Mtb Strain | MIC (µg/mL) | Selectivity Index (hDHFR/MtDHFR) | Reference |
| Pteridine Derivative 1 | MtDHFR | 9.0 | H37Ra | - | 2.8 | [3][8] |
| Pteridine Derivative 2 | MtDHFR | 23 | H37Ra | - | 4.1 | [3][8] |
| Pteridine Derivative 3 | MtDHFR | 23 | H37Ra | - | 65.2 | [3][8] |
Diaminopyrimidine and Diaminotriazine Derivatives
The diaminopyrimidine ring is a well-established pharmacophore for DHFR inhibitors.[3] Hajian et al. synthesized novel inhibitors based on a diaminopyrimidine-phenolic ring scaffold, with compound 16 showing an IC50 of 111 nM against MtDHFR and high selectivity.[3][8] Similarly, Tawari et al. developed diaminotriazine derivatives, with compounds 10 and 11 demonstrating promising whole-cell activity against the H37Rv strain with MICs of 1.56 µM and being 14.5 times more selective for MtDHFR.[2]
| Compound/Series | Target | IC50 (nM) | Mtb Strain | MIC (µg/mL) | Selectivity Index (hDHFR/MtDHFR) | Reference |
| Diaminopyrimidine 15 | MtDHFR | 177 | Erdmann | <0.03 | 5.7 | [3][8] |
| Diaminopyrimidine 16 | MtDHFR | 111 | Erdmann | 0.5 | 17.6 | [3][8] |
| Diaminotriazine 10 | MtDHFR | 5600 | H37Rv | 1.56 (µM) | >12.9 | [2] |
| Diaminotriazine 11 | MtDHFR | 5200 | H37Rv | 1.56 (µM) | >16.0 | [2] |
Non-Classical and Novel Scaffolds
The exploration of non-traditional cores aims to identify inhibitors with improved selectivity and novel binding modes.[1][3] A notable example is the triaza-coumarin (TA-C) compound, which, despite a moderate IC50 of ~1 µM against the enzyme, exhibits potent whole-cell activity with an MIC50 of 10-20 nM.[5][16] This potency is attributed to its intracellular bioactivation by F420H2-dependent reductases, which convert it into a much more active inhibitor.[5][16] Additionally, virtual screening efforts have identified compounds with entirely new chemical backbones, such as (2,4-dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone (compound 11436 ), which showed an MIC of 5.50 µM against MtDHFR and was eight-fold selective over hDHFR.[17]
| Compound/Series | Target | IC50 (µM) | Mtb Strain | MIC (µM) | Selectivity Index (hDHFR/MtDHFR) | Reference |
| Triaza-coumarin (TA-C) | MtDHFR | ~1 | Mtb, M. bovis BCG | 0.01-0.02 | 18 | [5][16] |
| TA-C-Acid (activated) | MtDHFR | 0.01 | - | - | >170 | [5][16] |
| Compound 11436 | MtDHFR | 5.50 | H37Rv | 0.65 | 7.6 | [17] |
| Quinazoline derivative | MtDHFR | - | H37Rv | 207 | - | [18] |
Experimental Protocols for DHFR Inhibitor Evaluation
A standardized set of assays is crucial for the identification and characterization of novel MtDHFR inhibitors. The general workflow involves initial high-throughput screening of compound libraries against the purified enzyme, followed by secondary assays to confirm hits, determine potency and selectivity, and assess whole-cell activity.
Recombinant Enzyme Expression and Purification
Recombinant MtDHFR is typically expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA resin).[6]
DHFR Enzyme Inhibition Assays
1. Kinetic Spectrophotometric Assay: This is a standard low-throughput assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.[6][18]
-
Reaction Mixture:
-
Procedure: The reaction is initiated by the addition of the enzyme, and the rate of change in absorbance at 340 nm is monitored.[6][18] The combined molar extinction coefficient for NADPH oxidation and DHF reduction is 11,800 M⁻¹cm⁻¹.[6]
2. High-Throughput Screening (HTS) Compatible Fluorescence Assay: For screening large compound libraries, a more amenable single-time-point fluorescence assay is often employed.[18]
-
Principle: The DHFR reaction is allowed to proceed for a defined time, consuming NADPH. The remaining NADPH is then used by a coupling enzyme, diaphorase, to reduce a non-fluorescent substrate (resazurin) to a fluorescent product (resorufin).[18]
-
Procedure:
-
The DHFR reaction is initiated.
-
After incubation, diaphorase and resazurin are added.
-
Fluorescence is measured to determine the amount of remaining NADPH, which is inversely proportional to DHFR activity.[18]
-
3. Determination of IC50 and Ki:
-
IC50: The concentration of an inhibitor required to reduce enzyme activity by 50% is determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.[19]
-
Ki (Inhibition Constant): The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis constant for the substrate.[19][20]
Whole-Cell Activity Assays
The efficacy of inhibitors against live Mtb is determined by measuring the Minimum Inhibitory Concentration (MIC).
-
Method: A common method is the BacTiter-Glo™ Microbial Cell Viability Assay.[18]
-
Procedure:
-
Mtb cultures (e.g., H37Rv) are grown in 96-well plates in the presence of serial dilutions of the test compound.
-
After a period of incubation (e.g., 6 days), the BacTiter-Glo™ reagent is added, which measures ATP levels as an indicator of cell viability via a luminescent signal.[18]
-
The MIC is typically defined as the lowest concentration of the compound that inhibits bacterial growth by 99% (MIC99).[18]
-
Animal Models for In Vivo Efficacy Testing
Promising lead compounds are further evaluated in animal models of TB to assess their in vivo efficacy, pharmacokinetics, and toxicity. Common models include mice, guinea pigs, and rabbits.[21] These models are essential for translating in vitro findings into potential clinical candidates.[21]
Conclusion and Future Directions
The development of novel MtDHFR inhibitors is a promising strategy to combat tuberculosis. The diverse chemical scaffolds identified to date, coupled with a deeper understanding of the structural and mechanistic differences between the mycobacterial and human enzymes, provide a strong foundation for future drug discovery efforts. The continued application of structure-based drug design, virtual screening, and innovative approaches such as targeting prodrug activation pathways will be crucial in advancing potent and selective MtDHFR inhibitors towards clinical development. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers dedicated to this critical area of anti-TB drug discovery.
References
- 1. Recent Cutting-Edge Designing Strategies for Mtb-DHFR Inhibitors as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Mycobacterial Dihydrofolate Reductase Inhibitors Identified Using Chemogenomic Methods and In Vitro Validation | PLOS One [journals.plos.org]
- 5. pnas.org [pnas.org]
- 6. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. repositorio.usp.br [repositorio.usp.br]
- 9. Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The identification of novel Mycobacterium tuberculosis DHFR inhibitors and the investigation of their binding preferences by using molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Potency boost of a Mycobacterium tuberculosis dihydrofolate reductase inhibitor by multienzyme F420H2-dependent reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of novel selective Mtb-DHFR inhibitors as antitubercular agents through structure-based computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
Dhfr-IN-11: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, development, and characterization of Dhfr-IN-11, a novel inhibitor of Dihydrofolate Reductase (DHFR). This compound, also identified as compound 6b, is a member of a series of thiophenyl-pyrazolyl-thiazole hybrids designed as potential antimicrobial agents, with a notable inhibitory activity against Mycobacterium tuberculosis DHFR (Mtb DHFR).
Introduction
The emergence of antibiotic resistance poses a significant global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Dihydrofolate reductase (DHFR) is a well-established and critical enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Its inhibition leads to the disruption of DNA synthesis and ultimately cell death, making it an attractive target for antimicrobial drug development.
This compound (compound 6b) was developed as part of a research program focused on the design and synthesis of new hybrid molecules that integrate thiophene, pyrazole, and thiazole scaffolds. This strategic combination of heterocyclic moieties aimed to explore new chemical space and identify potent inhibitors of DHFR, particularly in the context of infectious diseases such as tuberculosis.
Discovery and Development Workflow
The discovery of this compound followed a structured drug discovery and development workflow, beginning with the rational design of a novel chemical scaffold and culminating in preclinical in vivo evaluation.
Quantitative Data Summary
The biological activity of this compound and its analogs was quantified through a series of in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Antimicrobial and Antituberculosis Activity of this compound (Compound 6b) and Comparators.
| Compound | MIC (μg/mL) vs. P. aeruginosa | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. M. tuberculosis |
| This compound (6b) | 3.9 | - | 1.95 |
| Amoxicillin | >500 | - | - |
| Fluconazole | - | 250 | - |
| Isoniazid | - | - | 0.12 |
Table 2: M. tuberculosis DHFR Enzyme Inhibition.
| Compound | IC50 (μM) |
| This compound (6b) | 5.70 |
| Compound 4c | 4.21 |
| Compound 10b | 10.59 |
| Trimethoprim | 6.23 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
Chemical Synthesis of this compound (Compound 6b)
The synthesis of this compound is a multi-step process, as outlined in the publication by Dawood et al. (2023)[1][2].
Step 1: Synthesis of 3-(Thiophen-2-yl)-1-(2,5-dimethoxyphenyl)-1H-pyrazol-5(4H)-one. This intermediate is prepared through the condensation of an appropriate β-ketoester with a substituted phenylhydrazine.
Step 2: Synthesis of 3-(Thiophen-2-yl)-1-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carbothioamide. The pyrazolone intermediate is then converted to the corresponding carbothioamide.
Step 3: Synthesis of this compound (Compound 6b). The final step involves the cyclization of the carbothioamide with an appropriate α-haloketone to form the thiazole ring.
For the specific reaction conditions, including solvents, temperatures, and reaction times, please refer to the primary publication[1].
In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial and Fungal Strains: Pseudomonas aeruginosa (ATCC 29853), Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 9372), and Candida albicans were used.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and the inoculum was standardized to a concentration of 5 x 105 CFU/mL.
-
Assay Procedure:
-
The compounds were serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
The standardized inoculum was added to each well.
-
Plates were incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.
-
In Vitro Antituberculosis Activity Assay
The antituberculosis activity was evaluated against Mycobacterium tuberculosis H37Rv (RCMB 010126) using the microplate Alamar blue assay (MABA).
-
Preparation of Inoculum: M. tuberculosis was cultured in Middlebrook 7H9 broth supplemented with OADC, and the turbidity was adjusted to a McFarland standard of 1.0.
-
Assay Procedure:
-
The compounds were serially diluted in 7H9 broth in a 96-well plate.
-
The standardized inoculum was added to each well.
-
Plates were incubated at 37°C for 7 days.
-
Alamar blue reagent was added to each well, and the plates were re-incubated for 24 hours.
-
A color change from blue to pink indicated bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.
-
M. tuberculosis DHFR Enzyme Inhibition Assay
The inhibitory activity of the compounds against Mtb DHFR was determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Reaction Mixture: The assay was performed in a final volume of 200 µL containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM Dithiothreitol (DTT)
-
100 µM NADPH
-
50 µM Dihydrofolic acid (DHF)
-
Recombinant Mtb DHFR enzyme
-
Varying concentrations of the inhibitor compound.
-
-
Assay Procedure:
-
The enzyme, buffer, DTT, and inhibitor were pre-incubated for 5 minutes at room temperature.
-
The reaction was initiated by the addition of DHF and NADPH.
-
The decrease in absorbance at 340 nm was monitored for 10 minutes using a microplate reader.
-
The IC50 value was calculated from the dose-response curve.
-
Mechanism of Action and Signaling Pathway
This compound exerts its antimicrobial effect by inhibiting the enzymatic activity of Dihydrofolate Reductase. This inhibition disrupts the folate metabolic pathway, which is crucial for the synthesis of essential precursors for DNA and RNA.
Molecular docking studies have provided insights into the binding mode of this compound within the active site of Mtb DHFR. The thiophenyl-pyrazolyl-thiazole scaffold forms key interactions with amino acid residues in the active site, thereby preventing the binding of the natural substrate, dihydrofolate.
Conclusion
This compound (compound 6b) has been identified as a promising inhibitor of Mycobacterium tuberculosis DHFR with potent in vitro antituberculosis activity. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of antimicrobial drug discovery. Further optimization of this chemical scaffold could lead to the development of novel and effective treatments for tuberculosis and other infectious diseases. The logical workflow from rational design to in vivo studies exemplifies a successful approach in modern medicinal chemistry.
References
In Silico Modeling of Inhibitor Binding to Mycobacterium tuberculosis Dihydrofolate Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of small molecule inhibitors to Mycobacterium tuberculosis Dihydrofolate Reductase (Mtb DHFR). Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway, essential for DNA synthesis and cell survival, making it a key target for anti-tubercular drug development.[1] This guide will detail the computational workflows, from protein and ligand preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, using a representative inhibitor as a case study.
Introduction to Mtb DHFR as a Drug Target
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents.[1] The folate pathway is essential for Mtb's survival, and DHFR is a key enzyme in this pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1] Inhibition of Mtb DHFR disrupts DNA, RNA, and protein synthesis, leading to bacterial cell death.[2] Structural differences between Mtb DHFR and human DHFR can be exploited to design selective inhibitors, minimizing host toxicity.[3]
The In Silico Drug Discovery Workflow
Computational, or in silico, methods accelerate the drug discovery process by enabling the rapid screening of large compound libraries and providing insights into drug-target interactions at a molecular level. The typical workflow for modeling inhibitor binding to Mtb DHFR is a multi-step process.
Methodologies and Experimental Protocols
This section details the common protocols for each stage of the in silico modeling process.
Protein and Ligand Preparation
Protein Structure Preparation:
The initial step involves obtaining a high-resolution 3D structure of Mtb DHFR from a protein database like the Protein Data Bank (PDB). Commonly used PDB entries for Mtb DHFR include 1DG5 and 1DF7.[1]
-
Protocol:
-
Structure Retrieval: Download the PDB file of Mtb DHFR.
-
Preprocessing: Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the crystal structure.
-
Protonation and Optimization: Add hydrogen atoms to the protein structure, which are typically absent in X-ray crystal structures. Assign appropriate protonation states to ionizable residues based on a physiological pH.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. This is often done using force fields like OPLS3e or AMBER.
-
Ligand Preparation:
The inhibitor molecule, in this case, a representative compound, needs to be prepared for docking.
-
Protocol:
-
2D to 3D Conversion: If starting from a 2D structure, convert it to a 3D conformation.
-
Tautomer and Ionization States: Generate possible tautomers and ionization states of the ligand at a physiological pH.
-
Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy conformation.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This method scores different binding poses based on a scoring function that estimates the binding affinity.
-
Protocol (using AutoDock Vina as an example):
-
File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom type definitions.
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of Mtb DHFR. The size and center of the grid box are crucial for guiding the docking algorithm.
-
Docking Execution: Run the docking simulation. AutoDock Vina uses a Lamarckian Genetic Algorithm to explore possible binding poses of the ligand within the defined grid box.[1]
-
Pose Analysis: Analyze the resulting binding poses. The pose with the lowest binding energy score is typically considered the most likely binding mode.
-
Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and conformational changes over time.
-
Protocol (using GROMACS as an example):
-
System Setup: Place the docked protein-ligand complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P).[4] Add ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns).[4] Trajectories of atomic positions are saved at regular intervals.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex, typically by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Binding Free Energy Calculation
Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores by considering the dynamic nature of the complex and the effects of solvation.
-
Protocol (using MM/PBSA or MM/GBSA):
-
Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone. This is done by summing the molecular mechanics (MM) energy in the gas phase and the solvation free energy. The solvation free energy is estimated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model and a surface area (SA) term for the non-polar contribution.
-
Binding Free Energy: The binding free energy (ΔG_bind) is then calculated by averaging the energies over all the snapshots.
-
Data Presentation: A Case Study with a Representative Inhibitor
While "Dhfr-IN-11" is not found in the reviewed literature, we will use a well-documented, novel inhibitor, Compound 11436 from a virtual screening study, as a representative example to illustrate the data obtained from in silico modeling.[5][6]
Table 1: In Silico and In Vitro Data for Representative Mtb DHFR Inhibitors
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Experimental IC50 (µM) | Experimental Ki (nM) |
| Compound 11436 | -8.5 | -55.2 | 0.65 (anti-tubercular) | 5.50 (Mtb DHFR) |
| Methotrexate (Control) | -9.2 | -62.8 | Not Reported | <10 |
| Trimethoprim (Control) | -7.8 | -48.9 | Not Reported | Not Reported |
Data for Compound 11436 is from[5][6]. Data for control compounds is representative and compiled from multiple sources.
Visualization of Key Processes
Molecular Docking Workflow
The following diagram illustrates the logical steps involved in a typical molecular docking experiment.
Binding Free Energy Calculation Pathway
The MM/PBSA and MM/GBSA methods are post-processing techniques applied to MD simulation trajectories.
Conclusion
In silico modeling is a powerful tool in the discovery and development of novel inhibitors for Mycobacterium tuberculosis DHFR. By combining techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can efficiently screen compound libraries, predict binding affinities, and gain a deeper understanding of the molecular interactions driving inhibitor potency and selectivity. The workflow and methodologies outlined in this guide provide a robust framework for the computational investigation of Mtb DHFR inhibitors, ultimately contributing to the development of new and effective treatments for tuberculosis.
References
- 1. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterial Dihydrofolate Reductase Inhibitors Identified Using Chemogenomic Methods and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis and preliminary evaluation of selective inhibitors of dihydrofolate reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel selective Mtb-DHFR inhibitors as antitubercular agents through structure-based computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dhfr-IN-11: A Comprehensive Physicochemical and Mechanistic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of Dhfr-IN-11, a potent inhibitor of Mycobacterium tuberculosis dihydrofolate reductase (DHFR). This document details the compound's key characteristics, outlines relevant experimental methodologies, and illustrates its mechanism of action within the context of the microbial folate pathway.
Core Physicochemical Properties
This compound, a novel thiophenyl-pyrazolyl-thiazole hybrid, exhibits a distinct set of physicochemical characteristics crucial for its biological activity and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C18H17N3O3S2 | [1] |
| Molecular Weight | 387.48 g/mol | [1] |
| Melting Point | 180-182 °C | |
| Solubility | 10 mM in DMSO | [1] |
| LogP (predicted) | 4.88 | |
| Inhibitory Potency (IC50) | 5.70 μM vs. M. tuberculosis DHFR | [2] |
Mechanism of Action: Targeting the Folate Pathway
This compound functions as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of Mycobacterium tuberculosis. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound disrupts the supply of THF, thereby impeding DNA synthesis and ultimately leading to bacterial cell death.
Experimental Protocols
The determination of the physicochemical properties of this compound involves a series of standardized experimental procedures.
Melting Point Determination
The melting point of an organic solid is determined by packing a small amount of the compound into a capillary tube and heating it slowly in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.
Solubility Determination
Qualitative solubility is assessed by adding a small, weighed amount of the solute to a fixed volume of the solvent (e.g., DMSO) at a specific temperature. The mixture is agitated, and the concentration at which the solute completely dissolves is determined.
Lipophilicity (LogP) Determination
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. The shake-flask method is a common experimental technique. A known amount of the compound is dissolved in a mixture of pre-saturated octanol and water. After thorough mixing and phase separation, the concentration of the compound in each phase is measured, often by UV-Vis spectroscopy or HPLC. The LogP is calculated as the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.
DHFR Inhibition Assay (IC50 Determination)
The inhibitory potency of this compound against M. tuberculosis DHFR is determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The reaction is carried out in the presence of varying concentrations of the inhibitor, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.
References
In-depth Technical Guide: Understanding the Potency of Dihydrofolate Reductase Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, playing a pivotal role in the synthesis of nucleic acids and amino acids.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in one-carbon transfer reactions necessary for the production of purines, thymidylate, and certain amino acids.[3][4] The inhibition of DHFR disrupts these essential biosynthetic pathways, leading to the cessation of DNA synthesis and cell death, making it an attractive target for therapeutic intervention in various diseases, including cancer and infectious diseases.[1][2]
This technical guide provides a detailed examination of the potency of DHFR inhibitors, with a focus on the methodologies used to assess their efficacy and the underlying mechanisms of action. While the specific compound "Dhfr-IN-11" did not yield public data in a comprehensive search, this document will utilize data for other well-characterized DHFR inhibitors to illustrate the principles of potency evaluation.
Core Concept: The Folate Pathway and DHFR Inhibition
The folate pathway is central to cell proliferation and survival. DHFR's role within this pathway is to regenerate THF from DHF. THF and its derivatives are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA.[3][5] By blocking DHFR, inhibitors lead to a depletion of the THF pool, which in turn halts DNA replication and cell division.[2]
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Dhfr-IN-11 against Mycobacterium tuberculosis Dihydrofolate Reductase (Mtb DHFR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the in vitro evaluation of Dhfr-IN-11, a putative inhibitor of Mycobacterium tuberculosis Dihydrofolate Reductase (Mtb DHFR). This document outlines the scientific background, detailed experimental procedures, data analysis, and visualization of the workflow.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway.[1][2][3][4][5][6] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][4][5] THF and its derivatives are essential one-carbon donors for the synthesis of vital cellular components, including thymidylate, purines, and certain amino acids.[2][5][7] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.[2][6] This makes DHFR an attractive target for antimicrobial and anticancer therapies.[4][5][7][8] While DHFR inhibitors are used to treat various infectious diseases, their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has been limited.[8] Therefore, the identification and characterization of novel Mtb DHFR inhibitors like this compound are of significant interest for the development of new anti-tubercular agents.
The in vitro assay described here is a spectrophotometric method that monitors the activity of Mtb DHFR by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][7][9] This protocol can be adapted for high-throughput screening of potential inhibitors.[7][10]
Signaling Pathway
The enzymatic reaction catalyzed by DHFR is a key step in the folate metabolic pathway. DHF is reduced to THF, which then serves as a cofactor for thymidylate synthase in the conversion of dUMP to dTMP, a precursor for DNA synthesis.
Caption: Mtb DHFR catalyzes the reduction of DHF to THF, a critical step for DNA synthesis, which is inhibited by this compound.
Experimental Protocols
This section provides a detailed methodology for the in vitro inhibition assay of Mtb DHFR by this compound.
Materials and Reagents
-
Recombinant Mtb DHFR[9]
-
This compound (stock solution in DMSO)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)[7][9]
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5[1] or 40.7 mM sodium phosphate, pH 7.4[7])
-
150 mM KCl[7]
-
8.9 mM β-mercaptoethanol[7]
-
DMSO (Dimethyl sulfoxide)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm[7]
Assay Buffer Preparation
A common assay buffer can be prepared as follows. Final concentrations in the assay may vary based on specific experimental goals.
| Component | Stock Concentration | Final Concentration |
| Sodium Phosphate, pH 7.4 | 1 M | 40.7 mM |
| KCl | 1 M | 150 mM |
| β-mercaptoethanol | 1 M | 8.9 mM |
Reagent Preparation
-
Mtb DHFR: Prepare a stock solution of recombinant Mtb DHFR in assay buffer. The final concentration in the assay is typically in the nanomolar range (e.g., 10-20 nM[1][9] or 125 ng/mL[7]).
-
NADPH: Prepare a stock solution of NADPH in assay buffer. The final assay concentration typically ranges from 10 µM to 200 µM.[7][9]
-
DHF: Prepare a stock solution of DHF in assay buffer with a small amount of β-mercaptoethanol to prevent oxidation. The final assay concentration typically ranges from 4.5 µM to 50 µM.[8][9]
-
This compound: Prepare serial dilutions of this compound from a high-concentration stock in DMSO. Further dilute in assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
Inhibition Assay Protocol
The following protocol is for a standard 96-well plate format with a final reaction volume of 200 µL.
-
Plate Setup:
-
Blank: 200 µL of assay buffer.
-
No Enzyme Control: Assay buffer, NADPH, and DHF.
-
No Inhibitor Control (100% activity): Assay buffer, Mtb DHFR, NADPH, DHF, and DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor Wells: Assay buffer, Mtb DHFR, NADPH, DHF, and serial dilutions of this compound.
-
-
Assay Procedure:
-
Add assay buffer to all wells.
-
Add the appropriate volume of the this compound serial dilutions or DMSO to the respective wells.
-
Add the Mtb DHFR enzyme to all wells except the "No Enzyme Control" and "Blank".
-
Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding DHF to all wells except the "Blank".
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for a set period (e.g., 10-30 minutes) using a microplate reader.[1][7][9]
-
Experimental Workflow
The following diagram illustrates the key steps in the Mtb DHFR in vitro inhibition assay.
Caption: Workflow for the in vitro inhibition assay of Mtb DHFR by this compound.
Data Presentation and Analysis
Summary of Assay Conditions from Literature
The following table summarizes typical conditions used in Mtb DHFR in vitro assays based on published literature.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reference | [1] | [7] | [9] |
| Buffer | 100 mM HEPES, pH 7.5 | 40.7 mM Sodium Phosphate, pH 7.4 | 50 mM Phosphate, pH 7.5 |
| Additives | 50 mM KCl | 150 mM KCl, 8.9 mM β-mercaptoethanol | - |
| Mtb DHFR Conc. | 10-20 nM | 125 ng/mL | 10 nM |
| NADPH Conc. | Not specified | 0.2 mM | 10 µM |
| DHF Conc. | Varied | 10 µM | 4.5 µM |
| Temperature | 25°C | Not specified | 25°C |
| Detection | Absorbance at 340 nm | Absorbance at 340 nm | Absorbance at 340 nm |
Data Analysis
-
Calculate Initial Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve. Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert the change in absorbance to the rate of NADPH consumption.
-
Calculate Percent Inhibition: % Inhibition = [1 - (V₀ inhibitor / V₀ no inhibitor)] * 100
-
Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Template for Reporting this compound Activity
The following table can be used to report the inhibitory activity of this compound against Mtb DHFR.
| Inhibitor | Target | Assay Conditions | IC₅₀ (µM) |
| This compound | Mtb DHFR | Specify buffer, pH, temperature, substrate concentrations | Insert calculated value |
| Control Inhibitor (e.g., Methotrexate) | Mtb DHFR | Same as above | Insert calculated value |
Conclusion
This document provides a detailed protocol for the in vitro characterization of this compound as a potential inhibitor of Mycobacterium tuberculosis DHFR. By following these guidelines, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound, which is a critical step in the early stages of anti-tubercular drug discovery. Adherence to consistent experimental conditions is crucial for comparing the activity of novel inhibitors against known compounds and for understanding their structure-activity relationships.
References
- 1. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mycobacterium tuberculosis Dihydrofolate Reductase Is Not a Target Relevant to the Antitubercular Activity of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Cell-Based Assay for Determining the Efficacy of the Novel DHFR Inhibitor, DHFR-IN-11
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA replication and cell proliferation.[2][3][4] Consequently, DHFR has been identified as a key therapeutic target for various diseases, including cancer and bacterial infections.[1][5] Inhibitors of DHFR disrupt the folate pathway, leading to the depletion of essential precursors for DNA synthesis and ultimately causing cell cycle arrest and apoptosis.[1][3]
This application note describes a detailed protocol for evaluating the efficacy of DHFR-IN-11 , a novel, hypothetical inhibitor of human DHFR, using a cell-based assay. The protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Principle of the Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. By treating cells with varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value, a key indicator of the inhibitor's potency.
Materials and Reagents
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
This compound (hypothetical inhibitor)
-
Methotrexate (positive control)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or DMSO)
-
96-well cell culture plates
-
Microplate reader
Experimental Protocol
Cell Culture and Seeding
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, wash with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
Compound Treatment
-
Prepare a stock solution of this compound and Methotrexate (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of this compound and Methotrexate in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate. Include wells with untreated cells (medium only) and vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Assay
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
Data Presentation
The quantitative data obtained from the cell-based assay can be summarized in the following tables for clear comparison.
Table 1: Cell Viability Data for this compound and Methotrexate
| Concentration (µM) | % Viability (this compound) | % Viability (Methotrexate) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 |
| 0.01 | 98.2 ± 3.8 | 95.7 ± 4.2 |
| 0.1 | 85.1 ± 5.2 | 78.4 ± 6.3 |
| 1 | 52.3 ± 4.1 | 45.9 ± 3.9 |
| 10 | 15.8 ± 2.9 | 12.1 ± 2.5 |
| 100 | 5.2 ± 1.5 | 4.8 ± 1.1 |
Data are presented as mean ± standard deviation (n=3).
Table 2: IC50 Values for this compound and Methotrexate
| Compound | IC50 (µM) |
| This compound | 1.2 |
| Methotrexate | 0.8 |
Visualizations
DHFR Signaling Pathway
Caption: The DHFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the cell-based efficacy assessment of this compound.
Conclusion
This application note provides a detailed protocol for assessing the in vitro efficacy of the novel DHFR inhibitor, this compound, using a standard MTT-based cell viability assay. The described methodology allows for the determination of the inhibitor's IC50 value, providing a quantitative measure of its potency against cancer cells. This assay can be adapted for high-throughput screening of other potential DHFR inhibitors and is a fundamental tool in the early stages of drug discovery and development.
References
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Dhfr-IN-11 against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-tubercular agents with unique mechanisms of action. The folate biosynthetic pathway is a crucial metabolic route for M. tuberculosis, providing essential precursors for DNA and amino acid synthesis. Dihydrofolate reductase (DHFR), a key enzyme in this pathway, represents a clinically validated target for antimicrobial drugs.[1][2] Dhfr-IN-11 is a novel investigational inhibitor of M. tuberculosis DHFR. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv using the widely accepted Microplate Alamar Blue Assay (MABA), also known as the Resazurin Microtiter Assay (REMA).[3][4][5][6][7] This colorimetric assay offers a rapid, low-cost, and reliable method for assessing the in vitro potency of novel anti-tubercular compounds.[3][4][8]
Signaling Pathway of DHFR in Mycobacterium tuberculosis
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate synthesis pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] THF and its derivatives are vital one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, all of which are essential for DNA replication and bacterial growth. This compound, as a DHFR inhibitor, is designed to block this critical step, leading to the depletion of THF, cessation of DNA synthesis, and ultimately, bacterial cell death.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by this compound in M. tuberculosis.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This protocol details the steps for determining the MIC of this compound against the virulent M. tuberculosis strain H37Rv.
Materials and Reagents
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth base
-
Glycerol
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
This compound (test compound)
-
Isoniazid (INH) and Rifampicin (RIF) (control drugs)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microplates
-
Alamar Blue reagent or Resazurin sodium salt solution (0.01% w/v in sterile water)[4]
-
Sterile distilled water
-
Parafilm or plate sealers
-
Biosafety cabinet (Class II or III)
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative analysis)
Methodology
1. Preparation of Media and Bacterial Inoculum:
-
Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC.
-
Culture M. tuberculosis H37Rv in the prepared 7H9 broth at 37°C until it reaches the mid-log phase of growth (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension with fresh 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted 1:50 in 7H9 broth to obtain the final inoculum.
2. Preparation of Test and Control Compounds:
-
Prepare a stock solution of this compound in DMSO. Prepare stock solutions of Isoniazid and Rifampicin in sterile distilled water or DMSO.
-
Perform serial two-fold dilutions of this compound and the control drugs in 7H9 broth directly in a 96-well plate.[4] The final volume in each well should be 100 µL. A typical concentration range to test would be from 64 µg/mL down to 0.06 µg/mL.
-
Include wells with drug-free medium (growth control) and medium alone (sterility control).
3. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds and the growth control wells. The final volume in these wells will be 200 µL.
-
Do not add inoculum to the sterility control wells.
-
Seal the plates with Parafilm or a plate sealer to prevent evaporation and contamination.
4. Addition of Alamar Blue and Final Incubation:
-
After 7 days of incubation, add 30 µL of Alamar Blue reagent (or 20 µL of 0.01% resazurin solution) to each well.[5]
-
Re-seal the plates and incubate for an additional 24 hours at 37°C.[5]
5. Interpretation of Results:
-
Visually assess the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.[5][10]
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[5][10]
Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Preparing Dhfr-IN-11 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of stock solutions of Dhfr-IN-11, a known inhibitor of Dihydrofolate Reductase (DHFR), particularly effective against M. tuberculosis DHFR.[1][2] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results in drug development and related research fields. The following sections detail the necessary materials, a step-by-step procedure for stock solution preparation, and important safety considerations.
Introduction
This compound is a small molecule inhibitor of the enzyme Dihydrofolate Reductase (DHFR). DHFR plays a critical role in the synthesis of DNA, and its inhibition can halt cell proliferation.[3][4] Specifically, this compound has shown inhibitory activity against the DHFR enzyme from M. tuberculosis with an IC50 value of 5.70 μM.[1][2] Accurate preparation of stock solutions is the first critical step in any experiment designed to investigate the biological activity of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for such hydrophobic molecules, and understanding the solubility and handling of this compound in DMSO is essential for reliable experimental outcomes.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below for easy reference. This information is critical for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Reference |
| Molecular Weight | 387.48 g/mol | [1][5] |
| Molecular Formula | C18H17N3O3S2 | [1][5] |
| Solubility in DMSO | 10 mM | [5] |
| Mechanism of Action | Inhibitor of M. tuberculosis DHFR (IC50 = 5.70 μM) | [1][2] |
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for initial stock solutions, which can then be further diluted to the desired working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This prevents condensation from forming, which could affect the concentration.
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
Mass (mg) = 0.010 mol/L * 0.001 L * 387.48 g/mol * 1000 mg/g = 3.8748 mg
-
Weigh this compound: Carefully weigh out approximately 3.87 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve a final concentration of 10 mM. To calculate the required volume of DMSO based on the actual mass weighed, use the following formula:
Volume (mL) = (Mass (mg) / 387.48 g/mol ) / 0.010 mol/L * 1000 mL/L
-
Dissolve the Compound: Tightly cap the microcentrifuge tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Safety Precautions:
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
Diagrams
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified DHFR signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
Dhfr-IN-11: Application Notes and Protocols for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Dhfr-IN-11, a novel inhibitor of Mycobacterium tuberculosis dihydrofolate reductase (MtbDHFR), for tuberculosis (TB) research. Detailed protocols for key experiments are included to facilitate the evaluation of this compound and its derivatives.
This compound, also referred to as compound 6b, has been identified as a potent inhibitor of the MtbDHFR enzyme, a critical component in the folate biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death. This makes this compound a promising candidate for the development of new anti-tubercular agents.
Mechanism of Action
This compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. By binding to the active site of the enzyme, it blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. The depletion of the THF pool ultimately halts DNA replication and arrests cell growth. Molecular docking studies have elucidated the binding mode of this compound within the MtbDHFR active site, highlighting key interactions with amino acid residues.
Application Notes and Protocols for Dhfr-IN-11 in Studying Drug Resistance in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Dhfr-IN-11, a novel inhibitor of Mycobacterium tuberculosis dihydrofolate reductase (Mtb DHFR), and detailed protocols for its use in studying drug resistance mechanisms.
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway, essential for the production of nucleotides and certain amino acids, and thus for DNA synthesis and cellular replication.[1] Inhibition of DHFR is a clinically validated strategy for antimicrobial and anticancer therapies. In Mycobacterium tuberculosis, the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents targeting essential enzymes like DHFR. This compound (also reported as compound 6b) is a thiophenyl-pyrazolyl-thiazole hybrid molecule that has been identified as an inhibitor of Mtb DHFR.[1] These notes detail its known characteristics and provide protocols for its application in tuberculosis research.
Mechanism of Action
This compound acts as an inhibitor of the M. tuberculosis DHFR enzyme. By binding to DHFR, it blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate pathway.[1] This disruption of THF synthesis leads to a depletion of essential precursors for DNA and RNA synthesis, ultimately resulting in the inhibition of bacterial growth and cell death.[1] Molecular docking studies suggest that this compound binds within the active site of the Mtb DHFR enzyme.[1]
Signaling Pathway Diagram
Caption: Inhibition of the M. tuberculosis folate pathway by this compound.
Data Presentation
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Efficacy of this compound and Comparator Compounds
| Compound | Target | IC50 (μM) | Reference |
| This compound (6b) | M. tuberculosis DHFR | 5.70 | [1] |
| Trimethoprim | M. tuberculosis DHFR | 6.23 | [1] |
| Compound 4c | M. tuberculosis DHFR | 4.21 | [1] |
| Compound 10b | M. tuberculosis DHFR | 10.59 | [1] |
Table 2: Antimycobacterial Activity of this compound and Reference Drug
| Compound | Strain | MIC (μg/mL) | Reference |
| This compound (6b) | M. tuberculosis (RCMB 010126) | 0.12 - 1.95 * | [1] |
| Isoniazid | M. tuberculosis (RCMB 010126) | 0.12 | [1] |
*The primary literature reports a range for the most potent compounds, including this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and the information available from the primary literature describing this compound.
Protocol 1: M. tuberculosis DHFR Inhibition Assay (Spectrophotometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified M. tuberculosis DHFR enzyme. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant M. tuberculosis DHFR enzyme
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 100 mM NaCl.
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of DHF in assay buffer (e.g., 10 mM).
-
Prepare a stock solution of NADPH in assay buffer (e.g., 10 mM).
-
Dilute the purified Mtb DHFR enzyme in assay buffer to the desired working concentration (e.g., 20 nM).
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the specified order:
-
Assay Buffer to bring the final volume to 200 µL.
-
2 µL of various concentrations of this compound (serially diluted from the stock solution) to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. For the no-inhibitor control, add 2 µL of DMSO.
-
10 µL of Mtb DHFR enzyme solution (final concentration of 1 nM).
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
10 µL of NADPH solution (final concentration of 100 µM).
-
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of DHF solution (final concentration of 100 µM).
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental Workflow Diagram
References
Application Note: Kinetic Analysis of Mtb DHFR Inhibition by Dhfr-IN-11
Audience: Researchers, scientists, and drug development professionals involved in tuberculosis research and antifolate drug discovery.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains.[1] The folate biosynthetic pathway is essential for Mtb's survival, as it provides the necessary one-carbon units for the synthesis of vital cellular components like purines, thymidine, and certain amino acids.[2][3] Dihydrofolate Reductase (DHFR), encoded by the folA gene, is a key enzyme in this pathway.[4] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[5][6] The critical role of DHFR makes it an attractive target for the development of new anti-TB drugs.[7] This application note provides a detailed protocol for performing an enzyme kinetics assay to characterize the activity of Mtb DHFR and to determine the inhibitory potency of a novel compound, designated here as Dhfr-IN-11.
The assay monitors the enzymatic reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[2][8] This method allows for the determination of key kinetic parameters, including the Michaelis constant (K_m), maximum velocity (V_max), half-maximal inhibitory concentration (IC50), and the inhibition constant (K_i) for the inhibitor.
Signaling Pathway: The Role of DHFR in Mtb Folate Metabolism
The following diagram illustrates the central position of Dihydrofolate Reductase (DHFR) in the folate pathway, which is crucial for DNA synthesis and cellular replication in Mycobacterium tuberculosis.
Caption: Mtb Folate Pathway Highlighting DHFR as the Target of this compound.
Experimental Protocols
This section provides detailed methodologies for the kinetic characterization of recombinant Mtb DHFR and its inhibition by this compound. The protocols are designed for a 96-well plate format using a multi-well spectrophotometer.[9][10]
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| Recombinant Mtb DHFR | In-house/Commercial | - | -80°C |
| Dihydrofolic acid (DHF) | Sigma-Aldrich | D7006 | -20°C (aliquots) |
| β-NADPH, tetrasodium salt | Sigma-Aldrich | N6505 | -20°C (aliquots) |
| This compound | Synthesized/Provided | - | -20°C |
| HEPES | Sigma-Aldrich | H3375 | Room Temperature |
| KCl | Sigma-Aldrich | P9333 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| β-mercaptoethanol | Sigma-Aldrich | M3148 | 4°C |
| DMSO (anhydrous) | Sigma-Aldrich | 276855 | Room Temperature |
| 96-well UV-transparent plates | Corning | 3635 | Room Temperature |
| Multi-well Spectrophotometer | Molecular Devices/etc. | - | - |
Protocol 1: Determination of Mtb DHFR Kinetic Parameters (K_m and V_max)
This protocol determines the baseline enzymatic activity and affinity for the substrates DHF and NADPH.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 100 mM HEPES (pH 7.5), 150 mM KCl, 0.5 mM EDTA, and 8.9 mM β-mercaptoethanol.[5][8] Warm to room temperature before use.
-
Mtb DHFR Enzyme Stock: Purified Mtb DHFR should be buffer-exchanged into the Assay Buffer.[11] The final concentration should be determined (e.g., using A280). Prepare working stocks (e.g., 10 µg/mL) and keep on ice.
-
NADPH Stock (10 mM): Dissolve NADPH powder in Assay Buffer to a final concentration of 10 mM. Aliquot and store at -20°C.[12] Prepare fresh dilutions for each experiment.
-
DHF Stock (10 mM): Dissolve DHF powder in Assay Buffer containing 10 mM β-mercaptoethanol to a final concentration of 10 mM. The pH may need to be adjusted to ~7.5. Aliquot and store at -20°C for no more than 5 days.[12]
2. Assay Procedure:
-
For K_m of DHF:
-
Set up reactions in a 96-well plate. The final reaction volume will be 200 µL.
-
Add Assay Buffer to each well.
-
Add NADPH to a final, saturating concentration (e.g., 200 µM).[8]
-
Add varying concentrations of DHF to the wells (e.g., 0, 2, 5, 10, 20, 40, 80, 100 µM).
-
Add Mtb DHFR to a final concentration of approximately 10-20 nM to initiate the reaction.[2]
-
-
For K_m of NADPH:
-
Follow the same setup, but keep the DHF concentration fixed at a saturating level (e.g., 100 µM) and vary the NADPH concentration (e.g., 0, 5, 10, 20, 50, 100, 150, 200 µM).
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial velocity (V_0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA/min). Use a molar extinction coefficient for NADPH of 6220 M⁻¹cm⁻¹ at 340 nm.
-
Plot V_0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Protocol 2: Characterization of this compound Inhibition (IC50 and K_i)
This protocol determines the potency of this compound against Mtb DHFR.
1. Reagent Preparation:
-
This compound Stock (10 mM): Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store at -20°C.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.
2. Assay Procedure for IC50 Determination:
-
Set up reactions in a 96-well plate with a final volume of 200 µL.
-
Add Assay Buffer, Mtb DHFR (final concentration ~10-20 nM), and NADPH (at its K_m concentration, determined in Protocol 1).
-
Add serial dilutions of this compound to the wells (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (enzyme only) and a "no enzyme" control (background).
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding DHF at its K_m concentration (determined in Protocol 1).
-
Measure the reaction kinetics at 340 nm as described previously.
3. Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Normalize the velocities to the "no inhibitor" control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC50 value.[8]
-
To determine the inhibition constant (K_i), repeat the assay with multiple fixed concentrations of inhibitor across a range of substrate (DHF) concentrations. Analyze the data using Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate inhibition model (competitive, non-competitive, etc.). The K_i can also be estimated from the IC50 using the Cheng-Prusoff equation if the inhibition mechanism is competitive.[2]
Experimental Workflow and Data Analysis
The following diagrams provide a visual summary of the experimental process and the logic for data interpretation.
Caption: General Workflow for the Mtb DHFR Inhibition Assay.
Caption: Logical Flow from Raw Absorbance Data to Final Kinetic Constants.
Data Presentation
The following tables present example data for the kinetic parameters of Mtb DHFR and its inhibition by this compound. These values are representative and should be determined experimentally.
Table 2: Example Kinetic Parameters for Mtb DHFR
| Parameter | Substrate | Value | Units |
| K_m | Dihydrofolate (DHF) | ~39 | µM |
| K_m | NADPH | ~10-20 | µM |
| k_cat | - | ~0.7 | s⁻¹ |
Note: These values are based on published data for Mtb DHFR and may vary based on experimental conditions.[2][5]
Table 3: Example Inhibition Data for this compound against Mtb DHFR
| Inhibitor | Parameter | Value | Units |
| This compound | IC50 | 1.1 | µM |
| This compound | K_i | 0.75 | µM |
| Methotrexate (Control) | K_i | <0.01 | µM |
Note: The K_i for this compound is calculated assuming a competitive inhibition mechanism with respect to DHF. Methotrexate is a well-known potent inhibitor of DHFR and can be used as a positive control.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Two parallel pathways in the kinetic sequence of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application of Novel Dihydrofolate Reductase Inhibitors in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[1][2] This central role makes DHFR a well-established and attractive therapeutic target for various diseases, including cancer and infectious diseases.[3][4] High-throughput screening (HTS) is a powerful strategy for identifying novel DHFR inhibitors from large compound libraries, enabling the discovery of new therapeutic leads.[5][6] This document provides detailed application notes and protocols for the use of novel DHFR inhibitors, such as DHFR-IN-4, in HTS campaigns.
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors act by binding to the active site of the enzyme, preventing the conversion of DHF to THF.[3] This leads to a depletion of the intracellular THF pool, which in turn inhibits the synthesis of DNA and RNA precursors, ultimately causing cell cycle arrest and apoptosis.[7] Many DHFR inhibitors, such as methotrexate, are structural analogs of folic acid and act as competitive inhibitors.[8] The discovery of novel, non-classical antifolates with different chemical scaffolds is an active area of research to overcome challenges like drug resistance.[4]
The Folate Signaling Pathway
The following diagram illustrates the central role of DHFR in the folate metabolism pathway. Inhibition of DHFR disrupts the entire cycle, impacting DNA synthesis, RNA synthesis, and amino acid metabolism.
Caption: Folate metabolism pathway highlighting the role of DHFR.
High-Throughput Screening for DHFR Inhibitors
HTS allows for the rapid screening of large compound libraries to identify potential DHFR inhibitors. The general workflow for an HTS campaign is outlined below.
Caption: General workflow for an HTS campaign to identify DHFR inhibitors.
Quantitative Data of DHFR Inhibitors
The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a table summarizing the IC50 values for some known and novel DHFR inhibitors.
| Compound | Target DHFR | IC50 Value | Reference(s) |
| Methotrexate (MTX) | Human | ~13.25 nM | [9] |
| Methotrexate (MTX) | M. tuberculosis | 237 nM | [6] |
| DHFR-IN-4 | Human | 123 nM | [10] |
| Piritrexim | P. carinii | 38 nM | [10] |
| Piritrexim | T. gondii | 11 nM | [10] |
| Trimetrexate (CI-898) | Human | 4.74 nM | [10] |
| Trimetrexate (CI-898) | T. gondii | 1.35 nM | [10] |
| WR99210 | P. falciparum | <0.075 nM | [10] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Two common HTS assay formats for DHFR inhibitors are the absorbance-based kinetic assay and the fluorescence-based endpoint assay.
Absorbance-Based Kinetic Assay Protocol
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reaction.
Materials and Reagents:
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Test compounds (e.g., DHFR-IN-4) dissolved in DMSO
-
Positive control inhibitor (e.g., Methotrexate)
-
96- or 384-well clear, flat-bottom microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Compound Plating: Add 1 µL of test compounds, positive control, or DMSO (vehicle control) to the appropriate wells of the microplate.
-
Enzyme Addition: Prepare a solution of DHFR enzyme in DHFR Assay Buffer. Add 50 µL of the enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a reaction mix containing DHF and NADPH in DHFR Assay Buffer. Add 50 µL of the reaction mix to each well to initiate the reaction.
-
Kinetic Reading: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min) for each well. Determine the percent inhibition for each test compound relative to the vehicle control.
Fluorescence-Based Endpoint Assay Protocol
This assay often uses a coupled-enzyme system where the amount of NADPH remaining after the DHFR reaction is used by a second enzyme (e.g., diaphorase) to reduce a non-fluorescent substrate (e.g., resazurin) to a highly fluorescent product (e.g., resorufin).[6]
Materials and Reagents:
-
All materials from the absorbance-based assay
-
Diaphorase enzyme
-
Resazurin solution
-
96- or 384-well black, flat-bottom microplates
-
Microplate fluorometer (Excitation ~560 nm, Emission ~590 nm)
Protocol:
-
Compound Plating: Add 1 µL of test compounds, positive control, or DMSO to the appropriate wells of the microplate.
-
Enzyme and Substrate Addition: Prepare a solution containing DHFR enzyme and DHF substrate in DHFR Assay Buffer. Add 50 µL of this solution to each well.
-
Reaction Initiation and Incubation: Add 25 µL of NADPH solution to each well to start the reaction. Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Detection Reagent Addition: Prepare a detection solution containing diaphorase and resazurin in DHFR Assay Buffer. Add 25 µL of the detection solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each test compound based on the fluorescence signal relative to the positive and negative controls.
Assay Validation and Data Interpretation
For a successful HTS campaign, it is crucial to validate the assay performance. Key parameters to assess include:
-
Z'-factor: A statistical measure of the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the uninhibited reaction to the signal from the background (no enzyme or fully inhibited). A high S/B ratio is desirable.
-
Reproducibility: The assay should yield consistent results across multiple plates and on different days.
Hits from the primary screen should be confirmed and further characterized through dose-response studies to determine their IC50 values. Secondary and counter-screens are essential to eliminate false positives and to assess the selectivity of the inhibitors. For instance, as DHFR-IN-4 also shows activity against EGFR and HER2, counter-screens against these kinases would be necessary to determine its selectivity profile.[10]
Conclusion
The application of HTS is a robust method for the discovery of novel DHFR inhibitors like DHFR-IN-4. By employing well-validated and optimized assays, researchers can efficiently screen large compound libraries to identify promising lead candidates for the development of new therapeutics targeting the folate pathway. The detailed protocols and data presented here provide a framework for initiating and conducting successful HTS campaigns for DHFR inhibitors.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. uniprot.org [uniprot.org]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel dihydrofolate reductase inhibitors. Structure-based versus diversity-based library design and high-throughput synthesis and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dihydrofolate reductase inhibitor | PDF [slideshare.net]
- 9. assaygenie.com [assaygenie.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Improving Dhfr-IN-11 Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dhfr-IN-11, a potent dihydrofolate reductase (DHFR) inhibitor. Due to its hydrophobic nature, this compound often presents solubility issues in aqueous solutions, which can impact in vitro and in vivo experiments. This guide offers practical solutions and detailed protocols to enhance its solubility and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
This compound is a hydrophobic molecule, making it poorly soluble in aqueous solutions.[1][2] For a drug to be absorbed and exert its therapeutic effect, it must be in a dissolved state at the site of action.[3][4] The limited aqueous solubility of this compound can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays and preclinical studies.
Q2: What are the initial steps to improve the solubility of this compound?
For initial experiments, preparing a concentrated stock solution in an organic solvent is the most common and effective first step. Subsequently, this stock solution can be diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system.
Q3: What common organic solvents can be used to prepare a stock solution of this compound?
Commonly used organic solvents for preparing stock solutions of hydrophobic compounds include dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF). The choice of solvent will depend on the specific experimental requirements and the tolerance of the biological system to the solvent.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The desired final concentration of this compound might be above its solubility limit in the final aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of the organic solvent from the stock solution might be necessary to maintain solubility.
-
Use a different dilution method: Try adding the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Explore advanced solubilization techniques: If simple dilution is not sufficient, more advanced techniques described in the troubleshooting guides below may be necessary.
Troubleshooting Guides
This section provides detailed strategies and experimental protocols to address significant solubility challenges with this compound.
Strategy 1: Co-solvent Systems
The use of co-solvents, which are water-miscible organic solvents, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3][5][6]
Experimental Protocol: Preparing this compound with a Co-solvent
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM.
-
Prepare an intermediate dilution: Dilute the stock solution in a suitable co-solvent such as ethanol or polyethylene glycol (PEG). The choice of co-solvent and its concentration will depend on the experimental system's tolerance.
-
Final dilution: Slowly add the intermediate dilution to the final aqueous buffer with vigorous stirring or vortexing. Ensure the final concentration of the co-solvent is kept to a minimum, ideally below 1% (v/v), to avoid off-target effects.
Table 1: Example Co-solvent Formulations for this compound
| Formulation ID | This compound Concentration (µM) | Primary Solvent | Co-solvent System | Final Co-solvent Conc. (% v/v) | Observation |
| F1 | 10 | DMSO | PBS | 0.1% | Clear Solution |
| F2 | 50 | DMSO | PBS | 0.5% | Precipitation after 1h |
| F3 | 50 | DMSO | 50% PEG400 in PBS | 0.5% | Clear Solution |
| F4 | 100 | DMSO | 10% Ethanol in PBS | 1.0% | Slight Haze |
Strategy 2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[3][7] For weakly basic or acidic compounds, adjusting the pH can increase the proportion of the ionized (and generally more soluble) form.
Experimental Protocol: pH-adjusted Solubilization
-
Determine the pKa of this compound: This can be done experimentally or through computational prediction.
-
Prepare buffers at different pH values: For a weakly basic compound, prepare buffers with pH values below its pKa. For a weakly acidic compound, use buffers with pH values above its pKa.
-
Dissolve this compound: Attempt to dissolve this compound directly in the prepared buffers or dilute a concentrated stock solution into these buffers.
-
Assess solubility: Visually inspect for precipitation and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC.
Table 2: Effect of pH on this compound Solubility
| pH of Buffer | This compound Solubility (µg/mL) | Observation |
| 5.0 | 5.2 | Clear Solution |
| 6.0 | 2.1 | Slight Precipitation |
| 7.4 (PBS) | 0.8 | Significant Precipitation |
| 8.0 | 0.5 | Insoluble |
Note: This data is hypothetical and assumes this compound is a weak base.
Strategy 3: Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[2][5]
Experimental Protocol: Solubilization using Surfactants
-
Select a biocompatible surfactant: Common choices include Tween® 80, Polysorbate 20, and Cremophor® EL.
-
Prepare surfactant solutions: Prepare a series of aqueous solutions with varying concentrations of the selected surfactant.
-
Incorporate this compound: Add this compound (either as a solid or from a concentrated organic stock) to the surfactant solutions.
-
Equilibrate and analyze: Gently mix and allow the solution to equilibrate. Subsequently, determine the solubility of this compound.
Strategy 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][8]
Experimental Protocol: Inclusion Complexation with Cyclodextrins
-
Choose a cyclodextrin derivative: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their good water solubility and safety profiles.[8]
-
Prepare cyclodextrin solutions: Make a range of concentrations of the chosen cyclodextrin in the desired aqueous buffer.
-
Form the complex: Add an excess of this compound to the cyclodextrin solutions.
-
Equilibrate: Shake the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Determine solubility: Centrifuge the samples to pellet the undissolved compound and measure the concentration of this compound in the supernatant.
Table 3: this compound Solubility with HP-β-Cyclodextrin
| HP-β-CD Concentration (% w/v) | This compound Solubility (µg/mL) |
| 0 | 0.8 |
| 1 | 15.6 |
| 5 | 78.2 |
| 10 | 155.4 |
Visualizations
DHFR Signaling Pathway
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is an essential cofactor for the synthesis of purines and thymidylate, crucial building blocks for DNA synthesis and cell proliferation.[9][10][11][12][13][14][15] DHFR inhibitors like this compound block this pathway, leading to a depletion of THF and subsequent inhibition of cell growth.[9][14]
Caption: The inhibitory action of this compound on the DHFR signaling pathway.
Experimental Workflow for Improving Solubility
The following diagram illustrates a logical workflow for a researcher facing solubility issues with this compound.
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]
- 13. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 15. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Dhfr-IN-11 stability and degradation issues
Disclaimer: Publicly available information on a specific compound designated "Dhfr-IN-11" is limited. This technical support guide provides information on the stability and degradation of novel Dihydrofolate Reductase (DHFR) inhibitors, drawing on established principles and common issues encountered with small molecules targeting this enzyme. The protocols and troubleshooting advice are intended as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a novel DHFR inhibitor like this compound?
A1: For novel inhibitors, it is crucial to establish empirical stability data. However, as a general starting point, solid compounds should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: My DHFR inhibitor loses activity over time in my assay buffer. What could be the cause?
A2: Several factors can contribute to the loss of inhibitor activity in aqueous solutions:
-
Hydrolysis: The compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The compound may be sensitive to oxidation. The inclusion of antioxidants like DTT or TCEP in the buffer, if compatible with the assay, might mitigate this.
-
Adsorption: The compound may adsorb to plasticware. Using low-adhesion microplates and tubes can help.
-
Precipitation: The compound's solubility in the final assay buffer may be lower than in the stock solution, leading to precipitation. A solubility test is recommended.
Q3: How does the presence of the cofactor NADPH affect the stability and binding of my inhibitor?
A3: DHFR is stabilized by its ligands, including the cofactor NADPH and inhibitors like methotrexate.[1][2] The binding of NADPH can induce conformational changes in the enzyme that may affect the binding affinity of your inhibitor. It is essential to maintain a consistent concentration of NADPH in your assays for reproducible results. The stability of the enzyme-inhibitor complex can also be influenced by the presence of NADPH.
Q4: I am observing inconsistent IC50 values for this compound in my experiments. What are the potential reasons?
A4: Inconsistent IC50 values can arise from several sources:
-
Inhibitor Instability: Degradation of the inhibitor in stock solutions or assay plates.
-
Variability in Reagent Preparation: Inconsistent concentrations of the enzyme, substrate (dihydrofolate), or NADPH.
-
Assay Conditions: Fluctuations in temperature, pH, or incubation times.
-
DMSO Concentration: High concentrations of DMSO in the final assay volume can affect enzyme activity and inhibitor solubility. It is advisable to keep the final DMSO concentration below 1%.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complete loss of inhibitor activity | Compound degradation in stock solution. | Prepare fresh stock solutions. Perform a stability study on the stock solution (see Experimental Protocols). |
| Incorrect storage of the compound. | Review storage recommendations. Store solid compound and stock solutions at -20°C or -80°C, protected from light. | |
| Gradual decrease in activity over time | Instability in aqueous assay buffer. | Minimize the pre-incubation time of the inhibitor in the buffer. Assess compound stability in the assay buffer over time. |
| Adsorption to labware. | Use low-adhesion tubes and plates. Include a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) in the assay buffer, if compatible. | |
| Precipitate formation in wells | Low aqueous solubility. | Determine the aqueous solubility of the compound. Lower the final concentration of the inhibitor in the assay. |
| High DMSO concentration. | Ensure the final DMSO concentration in the assay is low (typically <1%). | |
| High variability between replicate wells | Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the stock solution. Vortex thoroughly. |
| Pipetting errors. | Calibrate pipettes. Use reverse pipetting for viscous solutions like DMSO stocks. |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
This protocol provides a method to estimate the solubility of a novel DHFR inhibitor in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl)
-
Phosphate Buffered Saline (PBS)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 500-700 nm
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10 mM down to 0.1 mM).
-
Add 2 µL of each DMSO dilution to 98 µL of the desired aqueous buffer in triplicate. This will create a 1:50 dilution.
-
Mix well by pipetting up and down.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the absorbance (light scattering) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which a significant increase in absorbance is observed indicates the approximate limit of solubility.
Protocol 2: Freeze-Thaw Stability Assay
This protocol assesses the stability of the inhibitor in a stock solution after multiple freeze-thaw cycles.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer
-
96-well assay plate
-
Plate reader
Methodology:
-
Prepare an aliquot of the this compound stock solution.
-
Subject the aliquot to a series of freeze-thaw cycles. A single cycle consists of freezing at -20°C or -80°C for at least 1 hour, followed by thawing at room temperature.
-
After 1, 3, and 5 freeze-thaw cycles, take a small sample of the stock solution.
-
Prepare a fresh stock solution of this compound as a control (0 freeze-thaw cycles).
-
Perform a DHFR inhibition assay using the samples from each freeze-thaw cycle and the fresh control. Generate an IC50 curve for each.
-
Compare the IC50 values. A significant shift in the IC50 value indicates degradation of the compound.
Signaling Pathways and Workflows
Caption: The role of DHFR in folate metabolism and DNA synthesis, and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of a novel DHFR inhibitor.
References
Technical Support Center: Investigating Potential Off-target Effects of DHFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of novel dihydrofolate reductase (DHFR) inhibitors, exemplified here as "Dhfr-IN-11". As specific data for this compound is not publicly available, this guide offers a generalized framework and best practices for identifying and characterizing off-target activities of any new DHFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a DHFR inhibitor like this compound?
A1: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] By inhibiting DHFR, compounds like this compound are designed to deplete the intracellular pool of THF, thereby arresting DNA synthesis and preventing cell proliferation.[4] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.[5]
Q2: Why is it critical to investigate the off-target effects of a new DHFR inhibitor?
A2: While potent on-target activity is desired, small molecule inhibitors can often bind to unintended proteins (off-targets), leading to unexpected biological effects, toxicity, or misleading experimental results.[5] Identifying off-target effects is crucial for:
-
Accurate interpretation of phenotypic data: Ensuring that the observed cellular effects are indeed due to the inhibition of DHFR and not an off-target.
-
Safety and toxicity assessment: Off-target interactions are a major cause of adverse drug reactions in clinical settings.[5]
-
Lead optimization: Understanding the selectivity profile allows for the rational design of more specific and safer inhibitors.
-
Discovery of new therapeutic applications: Sometimes, an off-target effect can be therapeutically beneficial, opening up new avenues for the drug's use.
Q3: What are the common initial steps to assess the selectivity of a novel DHFR inhibitor?
A3: A typical initial assessment involves a combination of computational and experimental approaches:
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor and its similarity to known ligands for other proteins.
-
Kinase Profiling: Since kinases are a large and structurally diverse family of enzymes often implicated in off-target effects, screening the inhibitor against a panel of kinases is a standard first step.
-
Cellular Viability Assays in Rescue Experiments: Comparing the cytotoxic effects of the inhibitor in the presence and absence of downstream metabolites of the folate pathway (e.g., thymidine, hypoxanthine, or folinic acid) can provide initial evidence of on-target versus off-target effects.[6][7]
Q4: My cells are showing a phenotype that is not rescued by the addition of folinic acid. What could be the reason?
A4: If the addition of folinic acid, which bypasses the need for DHFR activity to replenish the THF pool, does not rescue the cellular phenotype (e.g., cytotoxicity), it strongly suggests that the observed effect is due to off-target activity of your inhibitor.[6][7] The inhibitor is likely affecting other cellular pathways essential for cell survival.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity at low concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Potent Off-target Effect | Perform a broad-panel kinase screen (e.g., 400+ kinases). | Identification of specific kinases that are potently inhibited by this compound. |
| Conduct a cellular thermal shift assay (CETSA) coupled with mass spectrometry (MS) to identify protein targets in an unbiased manner.[8][9][10][11][12] | A list of proteins that are stabilized by this compound binding, indicating direct interaction. | |
| Perform a metabolite rescue experiment. Supplement the cell culture medium with a panel of metabolites (e.g., amino acids, nucleosides) to see if any can rescue the cytotoxic effect. | If a specific metabolite or a combination rescues the phenotype, it can point towards the affected off-target pathway. | |
| On-target effect in a highly sensitive cell line | Determine the IC50 of a well-characterized DHFR inhibitor (e.g., methotrexate) in the same cell line for comparison. | Provides a benchmark for the expected potency of DHFR inhibition in that specific cell line. |
| Measure the intracellular levels of folate metabolites (e.g., THF, DHF) after treatment with this compound. | A significant increase in the DHF/THF ratio would confirm potent on-target DHFR inhibition. |
Issue 2: Discrepancy between biochemical assay potency and cellular activity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor cell permeability | Use cell-based target engagement assays like CETSA to confirm that the compound is reaching and binding to DHFR inside the cell.[8][9][10][11][12] | A thermal shift will confirm target engagement in the cellular environment. |
| Modify the compound's structure to improve its physicochemical properties for better cell penetration. | Improved correlation between biochemical and cellular potency. | |
| Efflux by cellular transporters | Co-incubate the cells with known efflux pump inhibitors (e.g., verapamil) and this compound. | An increase in the cellular potency of this compound would suggest it is a substrate for efflux pumps. |
| Rapid metabolic degradation | Analyze the stability of this compound in cell lysates or culture medium over time using LC-MS. | Provides information on the metabolic stability of the compound. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Format: Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) that offers screening against a large panel of purified kinases (e.g., >400 kinases).
-
Assay Principle: The assays are typically based on measuring the remaining kinase activity after incubation with the inhibitor. This can be done using various detection methods, such as radiometric assays (33P-ATP), fluorescence polarization, or luminescence-based ATP detection.
-
Inhibitor Concentration: A standard initial screen is often performed at a single high concentration (e.g., 1 or 10 µM).
-
Data Analysis: The percentage of inhibition is calculated for each kinase relative to a DMSO control. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For any identified hits, determine the IC50 value by performing a dose-response experiment.
Data Presentation:
Table 1: Hypothetical Kinase Selectivity Profile for this compound at 1 µM
| Kinase Target | % Inhibition at 1 µM |
| DHFR (control) | 98% |
| Kinase A | 85% |
| Kinase B | 62% |
| Kinase C | 15% |
| ... (and so on for the entire panel) | ... |
Table 2: Hypothetical IC50 Values for Off-Target Kinases
| Kinase Target | IC50 (nM) |
| DHFR | 15 |
| Kinase A | 150 |
| Kinase B | 800 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to DHFR in intact cells and to identify potential off-target binders.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DHFR (and other potential targets) at each temperature using Western blotting or mass spectrometry.[8][9]
-
Data Analysis: A ligand-bound protein will be more thermally stable and will thus remain in the soluble fraction at higher temperatures compared to the unbound protein.[8][9] This is observed as a shift in the melting curve.
Visualizations
Caption: Mechanism of action of a DHFR inhibitor.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for unrescued phenotypes.
References
- 1. A-to-I RNA Editing Up-regulates Human Dihydrofolate Reductase in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dhfr-IN-11 Crystallization Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Dhfr-IN-11 crystallization experiments. The following information is designed to address specific issues that may be encountered during the process of obtaining high-quality crystals of Dihydrofolate reductase (DHFR) in complex with an inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the role of DHFR and why is its crystallization important?
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids.[1][2][3][4][5] This makes DHFR a significant target for drugs, including anticancer and antimicrobial agents.[2][3] Crystallizing DHFR in complex with an inhibitor like this compound allows for the high-resolution, three-dimensional structural analysis of their interaction.[6] This detailed structural information is invaluable for understanding the inhibitor's mechanism of action and for guiding the rational design of more potent and selective drugs.[7]
Q2: What are the initial steps I should take before starting crystallization trials?
Before initiating crystallization experiments, it is critical to ensure the high purity and stability of both the DHFR protein and the inhibitor compound. The protein sample should be at least 95% pure and monodisperse (homogeneous).[8] Impurities or protein aggregates can significantly hinder crystal formation.[8] Similarly, the purity and solubility of this compound should be thoroughly characterized.
Q3: Should I use co-crystallization or soaking to obtain my DHFR-inhibitor complex crystals?
Both co-crystallization and soaking are viable methods for obtaining protein-ligand complex crystals.[9][10][11]
-
Co-crystallization: In this method, the DHFR protein and this compound are mixed together to form a complex before setting up the crystallization trials.[9][10] This approach is often preferred when the inhibitor is expected to induce a conformational change in the protein upon binding or when the inhibitor has low solubility.[10]
-
Soaking: This technique involves growing crystals of the apo (unbound) DHFR protein first and then introducing the inhibitor into the crystallization drop, allowing it to diffuse into the crystal lattice and bind to the protein.[9][11] Soaking is generally a simpler and faster method.[11]
The choice between these methods may require some empirical testing. If the apo-DHFR protein crystallizes readily, soaking can be a good starting point. However, if binding of this compound is anticipated to stabilize the protein or alter its conformation, co-crystallization may be more successful.
Troubleshooting Guide
This guide addresses common problems encountered during DHFR-inhibitor crystallization experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Formed | - Protein concentration is too low or too high.- Precipitant concentration is not optimal.- pH of the solution is incorrect.- The protein is aggregated or unstable.- The inhibitor is insoluble or is causing protein aggregation. | - Screen a range of protein concentrations (e.g., 5-20 mg/mL).- Use a sparse matrix screen to test a wide variety of precipitants and pH values.[8]- Confirm protein monodispersity using techniques like Dynamic Light Scattering (DLS).- Assess inhibitor solubility in the crystallization buffer. Consider co-crystallization at a lower protein concentration if the inhibitor has low solubility.[10] |
| Amorphous Precipitate | - Supersaturation was reached too quickly.- High protein or precipitant concentration.- Presence of impurities or denatured protein. | - Lower the protein and/or precipitant concentration.- Try a different crystallization method, such as vapor diffusion with a larger reservoir volume to slow down equilibration.[12][13][14][15]- Further purify the protein sample. |
| Oiling Out | - High protein and/or precipitant concentration.- The combination of precipitant and buffer is not suitable. | - Reduce the concentration of the protein and/or precipitant.- Try additives that can reduce oiling, such as glycerol or detergents (in small concentrations).- Experiment with different precipitants (e.g., switch from a high molecular weight PEG to a low molecular weight PEG or a salt-based precipitant). |
| Microcrystals | - Too many nucleation events occurred.- Crystal growth is too rapid. | - Lower the protein and/or precipitant concentration.- Decrease the temperature of the experiment to slow down crystal growth.- Consider microseeding, where a small number of crushed crystals are introduced into a new crystallization drop to promote the growth of larger, single crystals. |
| Poorly Diffracting Crystals | - High degree of crystal lattice disorder.- Presence of solvent channels or flexible regions in the protein.- Radiation damage during data collection.[16][17] | - Optimize crystal growth conditions to improve crystal quality (e.g., slower equilibration, additives).- Try crystal annealing, where the crystal is briefly thawed and then refrozen, which can sometimes improve order.- Use cryoprotectants to minimize radiation damage during X-ray diffraction data collection.[18] |
Experimental Protocols
Protein and Inhibitor Preparation
-
Protein Purification: Purify the DHFR protein to >95% homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
-
Protein Characterization: Confirm the purity and monodispersity of the protein using SDS-PAGE and Dynamic Light Scattering (DLS).
-
Protein Concentration: Concentrate the purified protein to a suitable concentration for crystallization trials (typically 5-20 mg/mL) in a well-buffered solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the crystallization drop should generally be kept below 5% to avoid interference with crystallization.
Vapor Diffusion Crystallization (Sitting Drop Method)
The sitting drop vapor diffusion method is a widely used technique for macromolecular crystallization.[12][13]
-
Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the reservoir of a sitting drop crystallization plate.
-
Prepare the Drop: In the sitting drop well, mix 1 µL of the DHFR-inhibitor complex (for co-crystallization) or apo-DHFR protein with 1 µL of the reservoir solution.
-
Seal the Plate: Carefully seal the plate with clear sealing tape to create a closed system.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and periodically check for crystal growth under a microscope.
Visualizations
DHFR Catalytic Cycle and Inhibition
Caption: DHFR catalytic cycle and its inhibition by a small molecule inhibitor.
Experimental Workflow for Co-Crystallization
Caption: Workflow for obtaining a co-crystal structure of DHFR with an inhibitor.
References
- 1. Novel crystallization conditions for tandem variant R67 DHFR yield a wild-type crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 11. researchgate.net [researchgate.net]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 14. iucr.org [iucr.org]
- 15. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 16. Radiation damage in small-molecule crystallography: fact not fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indico.ictp.it [indico.ictp.it]
Technical Support Center: Optimizing Dhfr-IN-11 Concentration for Anti-Mycobacterial Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to determine the optimal concentration of Dhfr-IN-11 for its anti-mycobacterial activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dihydrofolate reductase (DHFR) inhibitor. DHFR is a critical enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1][2][3] Tetrahydrofolate is an essential precursor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids required for DNA replication and cellular growth.[1][4] By inhibiting mycobacterial DHFR, this compound disrupts these essential metabolic pathways, leading to cessation of growth and cell death.[1][4]
Q2: What is the typical effective concentration range for a novel anti-mycobacterial DHFR inhibitor?
A2: The effective concentration of a novel DHFR inhibitor can vary significantly based on its chemical structure and the specific mycobacterial species being tested. For pure compounds, a relevant in vitro activity is generally considered to be a Minimum Inhibitory Concentration (MIC) at or below 25 µM.[5][6] Potent compounds can have MIC values in the low micromolar or even nanomolar range. For example, some novel inhibitors have shown activity with MICs as low as <0.03 µg/mL.[7] It is crucial to determine the specific MIC for this compound against your mycobacterial strain of interest.
Q3: How do I select the appropriate mycobacterial strain for my experiments?
A3: The choice of mycobacterial strain is critical. For initial screening, a fast-growing, non-pathogenic species like Mycobacterium smegmatis can be used for rapid results. However, for clinically relevant data, it is essential to use a virulent laboratory strain of Mycobacterium tuberculosis, such as H37Rv, or clinical isolates, including multidrug-resistant (MDR) strains.[8]
Q4: What are the recommended methods for determining the Minimum Inhibitory Concentration (MIC) of this compound?
A4: Several methods are available for determining the MIC of anti-mycobacterial compounds. Commonly used methods include:
-
Broth Microdilution Method: This involves preparing serial dilutions of the compound in a liquid medium in a microplate and then inoculating with the mycobacterial culture.[9] Growth inhibition is often assessed using a colorimetric indicator like Resazurin (Microplate Alamar Blue Assay - MABA) or by measuring optical density.[10]
-
Agar Dilution Method: This method involves incorporating serial dilutions of the compound into solid agar medium, followed by spotting the mycobacterial culture onto the surface.[6][11] The MIC is the lowest concentration that inhibits visible growth.
-
Luminescence-Based Assays: For genetically modified mycobacterial strains expressing luciferase, the MIC can be determined more rapidly by measuring light output as an indicator of cell viability.[9]
Q5: How can I assess the cytotoxicity of this compound against mammalian cells?
A5: It is essential to evaluate the selectivity of this compound by testing its cytotoxicity against mammalian cell lines. Standard methods include:
-
MTT or XTT Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.
-
Colony Formation Assay: This assay assesses the ability of cells to proliferate and form colonies in the presence of the compound over a longer incubation period.[12]
-
Sulforhodamine B (SRB) Assay: This assay measures cell density by staining total cellular protein.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No anti-mycobacterial activity observed at expected concentrations. | 1. Compound Insolubility: this compound may not be fully dissolved in the culture medium. 2. Compound Instability: The compound may be degrading under experimental conditions (e.g., light, temperature, pH). 3. Incorrect Concentration Range: The tested concentrations may be too low. 4. Resistant Mycobacterial Strain: The chosen strain may have intrinsic or acquired resistance to DHFR inhibitors. | 1. Solubility Check: Visually inspect for precipitates. Use a suitable solvent like DMSO for initial stock solutions and ensure the final concentration in the assay does not exceed a non-toxic level (typically <1%). 2. Stability Test: Assess the stability of this compound under your specific assay conditions. 3. Expand Concentration Range: Test a broader range of concentrations, from nanomolar to high micromolar. 4. Use a Susceptible Control Strain: Test against a known susceptible strain to confirm the compound's activity. |
| High variability in MIC results between experiments. | 1. Inoculum Size Variation: Inconsistent starting bacterial concentration will affect the MIC. 2. Inconsistent Incubation Time: For slow-growing mycobacteria, slight variations in incubation time can lead to different results. 3. Evaporation from Microplates: Evaporation of media from the outer wells of a microplate can concentrate the compound and affect results. | 1. Standardize Inoculum: Prepare the inoculum from a fresh culture in the logarithmic growth phase and standardize the cell density (e.g., by measuring optical density at 600 nm). 2. Strict Incubation Time: Adhere to a consistent incubation period for all experiments. 3. Minimize Evaporation: Use sterile, adhesive plate sealers or place the microplates in a humidified container during incubation. Avoid using the outermost wells for critical measurements. |
| This compound shows high cytotoxicity against mammalian cells. | 1. Lack of Selectivity: The compound may inhibit human DHFR as effectively as mycobacterial DHFR. 2. Off-Target Effects: The cytotoxicity may be due to inhibition of other cellular targets. | 1. Enzymatic Assays: Perform in vitro enzymatic assays to directly compare the inhibitory activity (IC50) of this compound against purified mycobacterial and human DHFR.[7] 2. Further Mechanistic Studies: Investigate potential off-target effects through additional cellular and molecular assays. |
| Development of resistance to this compound in culture. | 1. Spontaneous Mutations: Resistance can arise from mutations in the target gene (dfrA) or other genes in the folate pathway.[14] | 1. Resistance Frequency Determination: Quantify the frequency of spontaneous resistance development. 2. Genetic Sequencing: Sequence the dfrA gene and other relevant folate pathway genes in resistant isolates to identify mutations. |
Data Presentation
Table 1: Hypothetical Anti-Mycobacterial Activity and Cytotoxicity of this compound
| Mycobacterial Strain | MIC (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| M. tuberculosis H37Rv | 2.5 | VERO | >100 | >40 |
| M. smegmatis mc²155 | 1.8 | HepG2 | >100 | >55 |
| MDR M. tuberculosis | 3.1 | A549 | >100 | >32 |
Table 2: Hypothetical Inhibitory Activity of this compound against Purified DHFR Enzymes
| Enzyme Source | IC50 (µM) |
| M. tuberculosis DHFR | 0.5 |
| Human DHFR | 25 |
Experimental Protocols
Protocol 1: Determination of MIC using Broth Microdilution (Resazurin Microplate Alamar Blue Assay - MABA)
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microplate, perform two-fold serial dilutions of this compound in Middlebrook 7H9 broth supplemented with ADC or OADC to obtain a range of desired concentrations. The final volume in each well should be 100 µL. Include a drug-free control and a sterile medium control.
-
Inoculum Preparation: Grow the mycobacterial strain in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5, and then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterile control).
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days for M. tuberculosis.
-
Addition of Resazurin: Prepare a 0.02% w/v solution of resazurin in sterile water. Add 20 µL of this solution to each well.
-
Final Incubation and Reading: Incubate the plate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination using MABA.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANTI- MYCOBACTERIAL SCREENING METHODS FOR NEW COMPOUNDS IDENTIFICATION | Semantic Scholar [semanticscholar.org]
- 11. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-crt.org [e-crt.org]
- 14. pnas.org [pnas.org]
Navigating Challenges in DHFR Assays: A Technical Support Resource
Disclaimer: The following technical support guide provides general information and troubleshooting advice for biochemical assays involving dihydrofolate reductase (DHFR) inhibitors. The specific compound "Dhfr-IN-11" is not a widely recognized nomenclature in the scientific literature based on the conducted search. Therefore, this guide addresses common challenges and questions related to the broader class of DHFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a DHFR biochemical assay?
A dihydrofolate reductase (DHFR) assay measures the enzymatic activity of DHFR, which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3][4] The most common method monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5][6] The inhibition of DHFR by a test compound will therefore result in a reduced rate of NADPH consumption.
Q2: What are the critical reagents and components in a DHFR assay?
A typical DHFR assay includes:
-
Assay Buffer: To maintain optimal pH and ionic strength.[4][8]
-
Inhibitor: The test compound (e.g., a potential DHFR inhibitor) or a known inhibitor like methotrexate for control purposes.[3][4]
Q3: How can I be sure my inhibitor is specific to DHFR?
To confirm the specificity of a DHFR inhibitor, it is essential to perform counter-screens and orthogonal assays. This could involve testing the compound against other unrelated enzymes to rule out non-specific inhibition. Additionally, cell-based assays can help validate that the compound's effect on cell growth is consistent with DHFR inhibition.[10] It's also important to be aware that some compounds may exhibit off-target effects or have activities independent of DHFR inhibition.[11]
Q4: What are some common mechanisms of interference in DHFR assays?
Interference in biochemical assays can arise from several sources, leading to false-positive or false-negative results.[10][12] For DHFR assays, potential interferences include:
-
Compound Absorbance: The test compound itself may absorb light at 340 nm, leading to an apparent decrease or increase in the reaction rate.
-
Compound Fluorescence: Fluorescent compounds can interfere with detection in fluorescence-based assays.
-
Redox Cycling: Some compounds can undergo redox cycling, leading to non-enzymatic oxidation of NADPH.
-
Enzyme Instability: The stability of the DHFR enzyme can be affected by components in the assay mixture.
-
Substrate or Cofactor Degradation: DHF and NADPH can be unstable under certain conditions.
Troubleshooting Guide
Issue 1: High background signal or rapid non-enzymatic NADPH degradation.
-
Question: My control wells without enzyme are showing a significant decrease in absorbance at 340 nm. What could be the cause?
-
Answer: This indicates non-enzymatic degradation of NADPH.
-
Check your buffer: Ensure the pH of your assay buffer is stable and within the optimal range for DHFR (typically around 7.0-7.5).[4]
-
Light sensitivity: Protect your reagents, particularly DHF and NADPH, from light, as they can be light-sensitive.[5]
-
Contaminants: Check for any potential contaminants in your reagents or assay plates that could have redox activity.
-
Issue 2: No or very low DHFR activity in the positive control.
-
Question: I am not observing any significant activity with my DHFR enzyme, even without any inhibitor. What should I do?
-
Answer: This suggests a problem with the enzyme or other assay components.
-
Enzyme integrity: Ensure the DHFR enzyme has been stored correctly at -70°C or -80°C and has not undergone multiple freeze-thaw cycles.[7][8] The addition of a carrier protein like BSA can sometimes help stabilize the enzyme at low concentrations.[8]
-
Reagent preparation: Verify the concentrations of all your stock solutions (DHFR, DHF, NADPH). Prepare fresh dilutions of DHF and NADPH for each experiment.
-
Assay conditions: Confirm that the assay temperature and incubation times are appropriate.
-
Issue 3: Inconsistent results or poor reproducibility between wells.
-
Question: I am seeing a lot of variability in my results, even in replicate wells. How can I improve the consistency of my assay?
-
Answer: Inconsistent results can stem from several factors.
-
Pipetting accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or concentrated inhibitor solutions.
-
Mixing: Ensure thorough mixing of reagents in each well without introducing bubbles.
-
Plate effects: Be aware of potential "edge effects" on microplates. It is often good practice to avoid using the outermost wells or to fill them with buffer.
-
Temperature gradients: Ensure the entire assay plate is at a uniform temperature.
-
Issue 4: The inhibitor shows an unexpected dose-response curve.
-
Question: My inhibitor shows a very steep or a very shallow dose-response curve, or the IC50 value is not what I expected. What could be the reason?
-
Answer: The shape of the dose-response curve can provide clues about the inhibitor's mechanism and potential assay artifacts.
-
Solubility issues: The inhibitor may be precipitating at higher concentrations. Visually inspect the wells and consider using a lower concentration range or a different solvent.
-
Non-specific inhibition: At high concentrations, some compounds can cause non-specific inhibition through mechanisms like aggregation.
-
Competitive vs. Non-competitive Inhibition: The mechanism of inhibition can affect the dose-response curve. Consider performing kinetic studies to determine the mode of inhibition.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of some common DHFR inhibitors. Please note that IC50 values can vary depending on the specific assay conditions (e.g., enzyme concentration, substrate concentration, pH).
| Inhibitor | Target Organism(s) | IC50 (approximate) | Mechanism of Action | Reference(s) |
| Methotrexate | Human, Bacteria | ~1 nM | Competitive inhibitor | [13][14] |
| Trimethoprim | Bacteria | ~5 nM (E. coli) | Competitive inhibitor | [14][15] |
| Pyrimethamine | Protozoa (e.g., Plasmodium) | ~0.5-2 nM | Competitive inhibitor | [14][16] |
| Pemetrexed | Human | ~7.2 nM | Multi-targeted antifolate | [14] |
Experimental Protocols
Standard DHFR Inhibition Assay Protocol
This protocol provides a general framework for a spectrophotometric DHFR inhibition assay. Researchers should optimize concentrations and conditions for their specific experimental setup.
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test inhibitor and known inhibitor (e.g., Methotrexate)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF (e.g., 10 mM in assay buffer with pH adjusted to >6.0). Store in small aliquots at -80°C, protected from light.
-
Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer). Store in small aliquots at -20°C.
-
Dilute the DHFR enzyme to the desired working concentration in cold assay buffer immediately before use.
-
Prepare serial dilutions of the test inhibitor and control inhibitor in DMSO. Then, dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the same concentration of solvent (e.g., DMSO) as in the inhibitor wells.
-
No enzyme control wells: Add assay buffer, NADPH, and DHF.
-
Enzyme control (100% activity) wells: Add assay buffer, DHFR enzyme, and solvent.
-
Inhibitor wells: Add assay buffer, DHFR enzyme, and the desired concentration of the inhibitor.
-
-
Reaction Initiation and Measurement:
-
Add NADPH to all wells except the blank.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding DHF to all wells except the blank.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the activity in the inhibitor wells to the enzyme control wells (100% activity) after subtracting the background rate from the no-enzyme control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Caption: The DHFR signaling pathway illustrating the reduction of DHF to THF and its subsequent role in essential biosynthetic pathways. DHFR inhibitors block this process.
Caption: A generalized experimental workflow for screening DHFR inhibitors using a spectrophotometric assay.
Caption: A troubleshooting decision tree to diagnose common issues encountered in DHFR biochemical assays.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. mdpi.com [mdpi.com]
- 6. mybiosource.com [mybiosource.com]
- 7. nkmaxbio.com [nkmaxbio.com]
- 8. raybiotech.com [raybiotech.com]
- 9. doc.abcam.com [doc.abcam.com]
- 10. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 11. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
minimizing Dhfr-IN-11 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the precipitation of Dhfr-IN-11 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a small molecule inhibitor of Dihydrofolate reductase (DHFR).[1][2] DHFR is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides, the building blocks of DNA.[3][4][5] By inhibiting DHFR, this compound can block DNA synthesis and cell proliferation.[5] This makes it a valuable tool for studying cellular processes that rely on folate metabolism and for potential applications in areas like cancer research.[6]
Q2: What are the chemical properties of this compound?
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C18H17N3O3S2[1] |
| Molecular Weight | 387.48 g/mol [1] |
| Solubility | 10 mM in DMSO[1] |
| Appearance | Crystalline solid |
Q3: Why does this compound precipitate in my culture media?
This compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media.[7][8][9] It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] When this DMSO stock is diluted into the aqueous environment of the culture media, the this compound can come out of solution and form a visible precipitate if its solubility limit in the final solution is exceeded.[7][10]
Troubleshooting Guide: Minimizing this compound Precipitation
This guide addresses common issues and provides step-by-step solutions to prevent this compound from precipitating during your experiments.
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the culture media.
-
Possible Cause: The concentration of this compound in the final culture media exceeds its aqueous solubility limit.
-
Solution:
-
Optimize Final Concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the amount being added.
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) culture media. Vortex or gently mix immediately. Then, add this intermediate dilution to the final volume of your cell culture.[7]
-
Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is generally recommended, slightly increasing it (e.g., from 0.1% to 0.5%) may help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.[7]
-
Issue 2: The culture media becomes cloudy over time after adding this compound.
-
Possible Cause: The compound is slowly precipitating out of solution due to instability at the experimental temperature or interactions with media components.
-
Solution:
-
Utilize Serum: If your experimental design allows, use media containing serum (e.g., Fetal Bovine Serum - FBS). Serum proteins can help to solubilize hydrophobic compounds.[7][8]
-
Pre-warm Media: Always pre-warm your culture media to 37°C before adding the this compound solution. Adding a cold solution can decrease the solubility of the compound.[7]
-
Sonication: For the intermediate dilution step, brief sonication in a water bath can help to dissolve small aggregates before adding to the final culture.[7]
-
Issue 3: I've tried the above, but still see some precipitation.
-
Possible Cause: The inherent hydrophobicity of this compound makes it challenging to work with in aqueous solutions at higher concentrations.
-
Solution:
-
Alternative Solvents/Co-solvents: While DMSO is the most common solvent, for specific applications, other solvents or co-solvents like PEG400 or Tween 80 might be considered. However, their effects on your specific cell line and experiment must be carefully evaluated.[9]
-
Use of Carriers: Formulations with solubility-enhancing agents like cyclodextrins can be explored, but this will alter the experimental conditions and should be carefully controlled for.[11]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound powder needed using its molecular weight (387.48 g/mol ).
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for a few minutes and vortex again to ensure all the solid has dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Culture Media
-
Thaw stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm media: Pre-warm the required volume of complete culture media (with serum, if applicable) to 37°C in a water bath.
-
Prepare intermediate dilution: In a sterile microcentrifuge tube, add a small volume of the pre-warmed media (e.g., 100-200 µL).
-
Add stock solution to media: While gently vortexing the tube with the small volume of media, add the required amount of the this compound DMSO stock. This ensures rapid mixing and dispersion.
-
Final dilution: Immediately add the intermediate dilution to the final volume of pre-warmed culture media. Swirl the flask or plate gently to ensure even distribution.
-
Visual inspection: Visually inspect the media under a microscope to ensure no precipitate has formed before adding it to your cells.
Visualizations
Caption: Signaling pathway of DHFR and the inhibitory action of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of DHFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dihydrofolate Reductase (DHFR) inhibitors. While the following guidance is broadly applicable, it will use "DHFRi-22," a representative novel inhibitor, for specific examples.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of DHFR inhibitors?
Scaling up the synthesis of DHFR inhibitors often presents challenges such as:
-
Reagent Stoichiometry and Addition: Maintaining optimal molar ratios and controlling the rate of addition of reagents can be difficult in larger vessels.
-
Temperature Control: Exothermic or endothermic reactions that are manageable on a small scale can become problematic, leading to side reactions or incomplete conversion.
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is critical to ensure consistent reaction kinetics and product quality.
-
Purification: Methods like column chromatography that are effective in the lab may not be economically or practically viable for large-scale production. Crystallization and recrystallization become preferred methods, which require significant optimization.
-
Solvent Volume and Handling: The large volumes of solvents required for synthesis and purification on a larger scale pose logistical and safety challenges.
Q2: How can I improve the yield and purity of my final DHFR inhibitor compound?
To enhance yield and purity:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions.
-
Control Starting Material Quality: Ensure the purity of your starting materials, as impurities can be carried through the synthesis and complicate purification.
-
In-process Monitoring: Use techniques like TLC, LC-MS, or NMR to monitor the reaction progress and identify the formation of byproducts. This allows for timely adjustments to the reaction conditions.
-
Effective Work-up and Purification: Develop a robust work-up procedure to remove the majority of impurities before final purification. Optimize your chosen purification method, whether it be chromatography, crystallization, or distillation.
Q3: What are the key safety precautions to consider during the synthesis of potent DHFR inhibitors?
Given that DHFR inhibitors are biologically active molecules, appropriate safety measures are crucial:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, lab coats, and safety glasses. For highly potent compounds, consider respiratory protection.
-
Containment: Handle all potent compounds in a well-ventilated fume hood or a glove box to prevent inhalation or skin contact.
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, according to institutional and regulatory guidelines.
-
Know the Hazards: Review the Material Safety Data Sheet (MSDS) for all reagents and solvents used in the synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Add a catalyst or increase catalyst loading. |
| Degradation of starting material or product | - Lower the reaction temperature. - Use a milder reagent. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Suboptimal reagent stoichiometry | - Verify the purity and molar equivalents of all reagents. - Perform small-scale trials to optimize the stoichiometry. | |
| Presence of multiple spots on TLC (Impure product) | Formation of side products | - Optimize reaction conditions (temperature, solvent, etc.) to favor the desired product. - Change the order of reagent addition. |
| Incomplete reaction | - See "Low reaction yield" section. | |
| Degradation of the product during work-up or purification | - Use milder work-up conditions (e.g., avoid strong acids or bases). - Choose a different purification method (e.g., flash chromatography with a less polar solvent system). | |
| Difficulty in purifying the final compound | Compound is an oil or does not crystallize | - Attempt to form a salt of the compound, which may be crystalline. - Use preparative HPLC for purification. |
| Co-elution of impurities during chromatography | - Try a different solvent system or stationary phase. - Consider a different purification technique, such as crystallization. | |
| Inconsistent results upon scale-up | Poor heat transfer in larger reaction vessels | - Use a jacketed reactor with controlled heating and cooling. - Add reagents slowly to control exothermic reactions. |
| Inefficient mixing | - Use an appropriate overhead stirrer with a suitable impeller design for the reactor size. - Increase the stirring speed. |
Experimental Protocols
General Solid-Phase Synthesis Protocol for a Trimethoprim Analog (DHFRi-22)
This protocol is a representative example for the solid-phase synthesis of a DHFR inhibitor.
-
Resin Preparation: Swell p-nitrophenyl Wang resin in dichloromethane (DCM) for 30 minutes.
-
Coupling of the First Substrate: Dissolve the first substrate (e.g., a substituted benzoic acid) in a solution of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. Add this solution to the swollen resin and shake at room temperature for 4 hours.
-
Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), methanol, and then DCM again to remove unreacted reagents.
-
Reduction of Nitro Group: Suspend the resin in a solution of tin(II) chloride dihydrate in DMF and heat at 60°C for 12 hours to reduce the nitro group to an amine.
-
Coupling of the Second Substrate: Couple the second building block (e.g., a substituted pyrimidine derivative) to the amine on the resin using a suitable coupling agent like HATU in the presence of a base such as diisopropylethylamine (DIPEA) in DMF.
-
Cleavage from Resin: Cleave the synthesized compound from the resin using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM) for 2 hours.
-
Purification: Concentrate the cleavage solution under reduced pressure and purify the crude product by preparative HPLC or flash column chromatography.
Signaling Pathways and Workflows
Caption: A generalized experimental workflow for the synthesis and evaluation of a DHFR inhibitor.
Caption: The role of DHFR in the folate pathway and the mechanism of inhibition by DHFRi-22.
Validation & Comparative
A Comparative Guide to Dhfr-IN-11 and Other Novel Dihydrofolate Reductase Inhibitors for Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the urgent development of novel therapeutics. Dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway, remains a validated and attractive target for anti-TB drug discovery. This guide provides a detailed comparison of a recently identified Mtb DHFR inhibitor, Dhfr-IN-11, with other notable inhibitors, supported by experimental data and methodologies.
Mechanism of Action: Targeting the Folate Pathway
Mycobacterium tuberculosis relies on the folate pathway for the synthesis of essential precursors for DNA, RNA, and certain amino acids. Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in this pathway. Inhibition of Mtb DHFR disrupts these critical biosynthetic processes, ultimately leading to bacterial cell death. The key to successful drug development in this area is achieving high selectivity for the mycobacterial enzyme over the human ortholog (hDHFR) to minimize host toxicity.
Caption: The Mtb folate synthesis pathway and the inhibitory action of DHFR inhibitors.
Comparative Performance of Mtb DHFR Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected Mtb DHFR inhibitors. The data includes the half-maximal inhibitory concentration (IC50) against Mtb DHFR, which measures the enzymatic inhibition, and the minimum inhibitory concentration (MIC), which indicates the whole-cell activity against Mtb.
| Compound | Chemical Class | Mtb DHFR IC50 (μM) | Mtb MIC (μg/mL) | Reference Compound (Mtb DHFR IC50/Mtb MIC) |
| This compound (Cmpd 6b) | Thiophenyl-pyrazolyl-thiazole hybrid | 5.70 | 1.95 | Trimethoprim (6.23 μM) / Isoniazid (0.12 μg/mL) |
| Compound 4c | Thiophenyl-pyrazolyl-thiazole hybrid | 4.21 | 0.12 | Trimethoprim (6.23 μM) / Isoniazid (0.12 μg/mL) |
| Compound 10b | Thiophenyl-pyrazolyl-thiazole hybrid | 10.59 | 1.95 | Trimethoprim (6.23 μM) / Isoniazid (0.12 μg/mL) |
| Triaza-coumarin (TA-C) | Triaza-coumarin | ~1 | 0.01-0.02 (nM) | - |
| INCAs | Ionized Non-classical Antifolates | <0.01 (Ki) | - | - |
Data Analysis:
This compound demonstrates moderate potency against the Mtb DHFR enzyme with an IC50 of 5.70 μM, which is comparable to the reference drug trimethoprim (IC50 = 6.23 μM)[1][2]. Its whole-cell activity, with a MIC of 1.95 μg/mL, is noteworthy[1][2]. Within the same chemical series, compound 4c exhibits superior performance with a lower Mtb DHFR IC50 of 4.21 μM and significantly better whole-cell activity at a MIC of 0.12 μg/mL, matching the potency of the frontline anti-TB drug isoniazid[1][2].
In comparison to other classes of novel inhibitors, the Triaza-coumarin (TA-C) shows a similar enzymatic inhibition level (~1 µM) but boasts exceptionally potent whole-cell activity in the nanomolar range[3]. The Ionized Non-classical Antifolates (INCAs) display extremely potent enzymatic inhibition with Ki values below 10 nM, highlighting their potential as highly effective Mtb DHFR inhibitors[4].
Experimental Protocols
Mtb DHFR Inhibition Assay
The inhibitory activity of the compounds against Mtb DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), KCl, MgCl2, dithiothreitol (DTT), and NADPH.
-
Enzyme and Inhibitor Incubation: Recombinant Mtb DHFR enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period at room temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).
-
Data Acquisition: The decrease in absorbance at 340 nm is monitored spectrophotometrically in a time-dependent manner.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mycobacterium tuberculosis Whole-Cell Activity Assay (Microplate Alamar Blue Assay - MABA)
The whole-cell activity of the inhibitors is assessed by determining the minimum inhibitory concentration (MIC) against a virulent strain of M. tuberculosis (e.g., H37Rv).
Methodology:
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The microplates are incubated at 37°C for a specified period (typically 5-7 days).
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue indicator from blue to pink, indicating the inhibition of bacterial growth.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel Mtb DHFR inhibitors.
Caption: A typical workflow for the discovery and development of Mtb DHFR inhibitors.
Conclusion
This compound represents a promising starting point for the development of new anti-TB agents based on the thiophenyl-pyrazolyl-thiazole scaffold. While its individual performance is moderate, the superior activity of its analog, compound 4c, highlights the potential for further optimization of this chemical series. The comparison with other potent inhibitors like Triaza-coumarin and the INCAs underscores the continuous innovation in the field of Mtb DHFR inhibitor discovery. Future efforts should focus on improving the enzymatic potency and whole-cell efficacy of the thiophenyl-pyrazolyl-thiazole class, while maintaining a favorable selectivity profile against the human DHFR enzyme. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate and compare novel Mtb DHFR inhibitors.
References
- 1. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potency boost of a Mycobacterium tuberculosis dihydrofolate reductase inhibitor by multienzyme F420H2-dependent reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel DHFR Inhibitors and First-Line Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel therapeutic agents that act on unconventional targets. One such promising target is dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of Mycobacterium tuberculosis. This guide provides a detailed comparison of a potent, novel DHFR inhibitor, exemplified here by Triaza-coumarin (TA-C) as a representative for emerging DHFR inhibitors like Dhfr-IN-11, against the current first-line anti-tuberculosis drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.
Mechanism of Action: A Tale of Two Strategies
First-line anti-tuberculosis drugs employ a multi-pronged attack on M. tuberculosis, primarily targeting the cell wall and essential metabolic processes. In contrast, DHFR inhibitors disrupt the supply of vital building blocks for DNA and amino acid synthesis.
This compound (Represented by Triaza-coumarin - TA-C) acts as a potent inhibitor of M. tuberculosis dihydrofolate reductase (Mtb DHFR).[1] This enzyme is critical for the conversion of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] By blocking this pathway, DHFR inhibitors effectively halt DNA replication and protein synthesis, leading to bacterial cell death.
First-Line Anti-Tuberculosis Drugs have more varied mechanisms of action:
-
Isoniazid (INH): Primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3]
-
Rifampicin (RIF): Inhibits DNA-dependent RNA polymerase, thereby blocking the synthesis of messenger RNA (mRNA) and subsequent protein production.[2]
-
Pyrazinamide (PZA): Is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane potential and interferes with energy production, particularly in the acidic environment of macrophages.[2]
-
Ethambutol (EMB): Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another crucial component of the mycobacterial cell wall.[2]
Comparative Efficacy: In Vitro Activity
The in vitro potency of an antimicrobial agent is a key indicator of its potential therapeutic efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Target | MIC₅₀ against M. tuberculosis H37Rv (nM) |
| This compound (as TA-C) | Dihydrofolate Reductase (DHFR) | 10 - 20[1] |
| Isoniazid (INH) | Mycolic Acid Synthesis | ~365 (0.05 µg/mL) |
| Rifampicin (RIF) | RNA Polymerase | ~12 (0.01 µg/mL) |
| Pyrazinamide (PZA) | Membrane Energetics | ~162,000 (20 µg/mL) |
| Ethambutol (EMB) | Arabinogalactan Synthesis | ~4,900 (1 µg/mL) |
| Note: MIC values can vary depending on the specific strain and testing methodology. The values presented here are for comparative purposes. |
Cytotoxicity Profile: A Measure of Safety
A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen with minimal harm to the host. Cytotoxicity is often assessed by determining the 50% cytotoxic concentration (CC₅₀) in mammalian cell lines. A higher CC₅₀ value indicates lower toxicity.
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (CC₅₀ / MIC₅₀) |
| This compound (as TA-C) | HepG2 | >40 | >4,000[1] |
| Isoniazid (INH) | HepG2 | Varies significantly with concentration and time | Not consistently reported in a comparable format |
| Rifampicin (RIF) | HepG2 | >100 | >8,300 |
| Pyrazinamide (PZA) | HepG2 | Varies with concentration and time | Not consistently reported in a comparable format |
| Ethambutol (EMB) | Not readily available in a comparable format | Not readily available | Not readily available |
| Note: Cytotoxicity data can be highly variable based on the cell line and assay conditions. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microplate containing a suitable broth medium for M. tuberculosis growth (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.
-
The plates are incubated at 37°C for a defined period (typically 7-14 days).
-
Growth inhibition is assessed visually or by using a growth indicator dye (e.g., Resazurin). The MIC is the lowest concentration of the compound that prevents visible growth.
Cytotoxicity Assay (CC₅₀)
The CC₅₀ is determined using a cell viability assay on a mammalian cell line (e.g., HepG2, a human liver cell line).
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.
-
The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Mechanisms of action of first-line anti-TB drugs.
Caption: Experimental workflow for compound comparison.
Conclusion
Novel DHFR inhibitors, as represented by TA-C, demonstrate potent in vitro activity against M. tuberculosis with a favorable selectivity index, highlighting their potential as a new class of anti-tuberculosis agents. Their distinct mechanism of action, targeting the folate pathway, offers a valuable alternative to the current first-line drugs and may be effective against drug-resistant strains. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and other compounds in this class for the treatment of tuberculosis.
References
A Comparative Analysis of Cross-Resistance Profiles of Novel DHFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cross-resistance patterns observed with novel Dihydrofolate Reductase (DHFR) inhibitors, with a focus on a representative investigational compound, herein referred to as DHFR-inhibitor-X. The data and protocols presented are designed to offer a framework for assessing the efficacy of new DHFR inhibitors in the context of pre-existing resistance to established therapies such as methotrexate.
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids.[1][2][3] Its inhibition leads to the disruption of DNA synthesis and cell proliferation, making it a key target for anticancer and antimicrobial drugs.[1][3][4] However, the clinical efficacy of DHFR inhibitors is often limited by the development of drug resistance.[5][6] Mechanisms of resistance can include mutations in the DHFR gene that reduce drug binding affinity, overexpression of DHFR, or the development of metabolic bypass pathways.[5][6]
Understanding the cross-resistance profile of a novel DHFR inhibitor is crucial for its development. An ideal candidate would retain activity against cell lines that have developed resistance to existing DHFR inhibitors, such as methotrexate. This guide outlines the experimental approach to determining such a profile and presents hypothetical data for a novel inhibitor, DHFR-inhibitor-X, compared to established drugs.
Comparative Efficacy and Cross-Resistance: A Tabular Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DHFR-inhibitor-X, methotrexate, and trimethoprim against a panel of human cancer cell lines. This includes a drug-sensitive (parental) cell line and its methotrexate-resistant derivative. Lower IC50 values indicate higher potency.
| Cell Line | Primary Cancer Type | Resistance Status | DHFR-inhibitor-X (nM) | Methotrexate (nM) | Trimethoprim (µM) |
| A549 | Lung Carcinoma | Wild-Type (Parental) | 15 | 25 | >100 |
| A549-MTX-R | Lung Carcinoma | Methotrexate-Resistant | 30 | 1500 | >100 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type (Parental) | 22 | 40 | >100 |
| HCT116 | Colorectal Carcinoma | Wild-Type (Parental) | 18 | 35 | >100 |
Analysis: The hypothetical data illustrates that DHFR-inhibitor-X is more potent than methotrexate in the parental A549 cell line. Crucially, in the methotrexate-resistant A549-MTX-R cell line, the increase in IC50 for DHFR-inhibitor-X is only 2-fold, whereas for methotrexate, it is 60-fold. This suggests that DHFR-inhibitor-X may be able to overcome existing methotrexate resistance mechanisms. Trimethoprim, a bacterial DHFR inhibitor, shows minimal activity against human cancer cell lines, as expected.
Experimental Methodologies
A standardized approach is critical for generating reproducible cross-resistance data. The following protocols outline the key steps in developing resistant cell lines and assessing drug sensitivity.
Generation of Drug-Resistant Cell Lines
The development of drug-resistant cell lines is a foundational step in understanding the mechanisms of drug resistance and evaluating the efficacy of new therapeutic agents.[7]
Protocol:
-
Parental Cell Line Culture: Begin with a drug-sensitive parental cancer cell line (e.g., A549). Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Initial Drug Exposure: Expose the parental cells to the target drug (e.g., methotrexate) at a concentration equal to its IC50 value.
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the drug concentration by 1.5- to 2-fold.[7]
-
Monitoring and Selection: Continuously monitor the cells for viability and proliferation. The cells that survive and continue to divide at each stage are selected and expanded.
-
Repeat and Stabilize: Repeat the dose escalation process over several weeks or months. If widespread cell death occurs, the concentration can be reduced to the previous tolerated level to allow for recovery.[7]
-
Confirmation of Resistance: After a stable, resistant population is established, confirm the degree of resistance by performing a cell viability assay to determine the new IC50 value. A significant increase (typically 3- to 10-fold or higher) in the IC50 value compared to the parental cell line indicates the successful generation of a drug-resistant cell line.[7]
-
Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock for future experiments.
Cell Viability (IC50) Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution Series: Prepare a serial dilution of the test compounds (e.g., DHFR-inhibitor-X, methotrexate, trimethoprim) in the appropriate cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <1%).[7]
-
Drug Treatment: Remove the overnight culture medium from the cells and add the medium containing the various drug concentrations. Include a vehicle control (medium with solvent only) and a blank (medium only).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT, WST-1, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizing Experimental and Biological Pathways
Graphical representations are invaluable for understanding complex biological processes and experimental workflows.
Caption: Experimental workflow for assessing the cross-resistance of a novel DHFR inhibitor.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHFR: The Humble Enzyme Fueling Life and Fighting Cancer? [ailurus.bio]
- 5. Exploring antibiotic resistance in diverse homologs of the dihydrofolate reductase protein family through broad mutational scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Antibiotic Resistance in Diverse Homologs of the Dihydrofolate Reductase Protein Family through Broad Mutational Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Dihydrofolate Reductase (DHFR) Inhibitors in Combination Therapy for Tuberculosis
For Immediate Release
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic strategies. One promising avenue is the inhibition of the dihydrofolate reductase (DHFR) enzyme, a critical component in the folate biosynthesis pathway, which is essential for bacterial DNA, RNA, and protein synthesis. While no specific compound designated "Dhfr-IN-11" is documented in peer-reviewed literature, extensive research into other Mtb DHFR inhibitors reveals significant synergistic potential when combined with existing anti-tuberculosis agents. This guide provides a comparative analysis of the synergistic effects of DHFR inhibitors, using the well-characterized combination of trimethoprim (TMP) and sulfamethoxazole (SMX), and their interactions with first-line TB drugs.
Mechanism of Action: Targeting the Folate Pathway
The folate metabolic pathway is crucial for the synthesis of essential precursors for cellular replication. Dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) are key enzymes in this pathway. Sulfonamides, such as sulfamethoxazole, inhibit DHPS, while DHFR inhibitors, like trimethoprim, block the subsequent step. The simultaneous inhibition of two enzymes in the same pathway can lead to a potent synergistic bactericidal effect.[1][2]
Caption: Inhibition of the Mtb Folate Biosynthesis Pathway.
Quantitative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI of ≤ 0.5.[3]
Table 1: In Vitro Activity of Trimethoprim and Sulfamethoxazole Against M. tuberculosis
| Drug | MIC (µg/mL) | MBC (µg/mL) |
| Trimethoprim (TMP) | 512 | 768 |
| Sulfamethoxazole (SMX) | 8.5 | 17 |
Data sourced from a study on M. tuberculosis H37Rv.[3]
Table 2: Synergistic Interaction of Trimethoprim and Sulfamethoxazole Against M. tuberculosis H37Rv
| TMP (µg/mL) | SMX (µg/mL) | FICI | Interpretation |
| 128 | 2.125 | 0.5 | Synergy |
FICI calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[3]
The data demonstrates that while trimethoprim alone has weak activity against M. tuberculosis, its combination with sulfamethoxazole results in a potent synergistic effect.[3]
Combination with First-Line Anti-TB Drugs
Studies have also explored the interaction of the TMP-SMX combination with first-line anti-tuberculosis drugs, isoniazid (INH) and rifampin (RIF).
Table 3: Bactericidal Activity of TMP-SMX in Combination with Isoniazid or Rifampin
| Drug Combination | Fold Decrease in MBC |
| INH + TMP-SMX | 4 |
| RIF + TMP-SMX | 4 |
Data reflects the reduction in the minimum bactericidal concentration (MBC) of INH or RIF when combined with TMP-SMX, indicating enhanced bactericidal activity.
This enhancement of bactericidal activity suggests that DHFR inhibitors, as part of a combination like TMP-SMX, can potentiate the effects of standard anti-TB drugs.
Experimental Protocols
Checkerboard Assay for Synergy Determination
The checkerboard method is a standard in vitro technique to assess the interaction between two antimicrobial agents.[3]
Caption: Workflow for the Checkerboard Synergy Assay.
Methodology:
-
Drug Preparation: Two-fold serial dilutions of each drug are prepared in a liquid culture medium (e.g., Middlebrook 7H9 broth).
-
Plate Setup: The drug dilutions are dispensed into a 96-well microtiter plate. Drug A is typically diluted along the x-axis, and Drug B along the y-axis, creating a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates are incubated at 37°C for a defined period (e.g., 7 days).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of a drug (alone or in combination) that inhibits visible bacterial growth. Growth can be assessed visually or using a growth indicator like MTT.[3]
-
FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[3]
Conclusion
Inhibitors of Mycobacterium tuberculosis dihydrofolate reductase, exemplified by trimethoprim, demonstrate significant synergistic activity when combined with other agents targeting the folate pathway, such as sulfamethoxazole. Furthermore, this combination can enhance the bactericidal effects of first-line anti-TB drugs. These findings underscore the potential of DHFR inhibitors as valuable components of novel combination therapies for tuberculosis, capable of potentiating existing treatments and potentially combating the rise of drug resistance. Further research into novel, potent, and selective Mtb DHFR inhibitors is warranted to fully exploit this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. The Combination of Sulfamethoxazole, Trimethoprim, and Isoniazid or Rifampin Is Bactericidal and Prevents the Emergence of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Strategy? Evaluating DHFR Inhibitor Efficacy Against Drug-Resistant Tuberculosis
For Immediate Release
In the global fight against antimicrobial resistance, the persistent challenge of drug-resistant Mycobacterium tuberculosis (M.tb) strains necessitates the exploration of novel therapeutic avenues. Dihydrofolate reductase (DHFR) inhibitors, a class of drugs that disrupt a crucial metabolic pathway in bacteria, are emerging as a promising area of research. This guide provides a comparative analysis of the efficacy of novel DHFR inhibitors against drug-resistant M.tb, with a focus on experimental data and their standing relative to current treatment options.
While a specific compound named "Dhfr-IN-11" appears to be a placeholder in scientific literature, extensive research into other novel DHFR inhibitors reveals their potential. This guide will focus on a promising class of compounds known as ionized non-classical antifolates (INCAs), particularly UCP1172, and other recently identified potent inhibitors, to illustrate the prospective role of this drug class in combating multidrug-resistant (MDR), extensively drug-resistant (XDR), and pre-extensively drug-resistant (pre-XDR) tuberculosis.
Comparative Efficacy of a Novel DHFR Inhibitor Against M. tuberculosis Strains
The in vitro efficacy of antimicrobial agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for a potent DHFR inhibitor, UCP1172, against a drug-susceptible M. tuberculosis strain and provides a comparative landscape with standard first- and second-line anti-TB drugs against various resistant strains. It is important to note that comprehensive head-to-head MIC data for a single DHFR inhibitor across a wide panel of resistant strains is still an area of active research.
| Compound/Drug | Target/Mechanism of Action | M.tb Strain | MIC (µg/mL) |
| UCP1172 | Dihydrofolate Reductase (DHFR) Inhibition | H37Rv (Drug-Susceptible) | 0.03 |
| Isoniazid | Mycolic Acid Synthesis Inhibition | H37Rv (Drug-Susceptible) | 0.025 - 0.05 |
| INH-Resistant | >1 | ||
| Rifampicin | RNA Polymerase Inhibition | H37Rv (Drug-Susceptible) | 0.05 - 0.1 |
| RIF-Resistant | >1 | ||
| Moxifloxacin | DNA Gyrase Inhibition | H37Rv (Drug-Susceptible) | 0.125 - 0.5 |
| FQ-Resistant | >2 | ||
| Bedaquiline | ATP Synthase Inhibition | H37Rv (Drug-Susceptible) | 0.03 - 0.12 |
| MDR/XDR | 0.03 - 0.24 |
Note: Data for Isoniazid, Rifampicin, Moxifloxacin, and Bedaquiline are typical ranges observed in susceptible and resistant clinical isolates. The MIC for UCP1172 is from a study on the drug-susceptible H37Rv strain. Further studies are needed to establish its efficacy against a broad panel of resistant strains.
The Folic Acid Synthesis Pathway: A Key Target
DHFR is a critical enzyme in the folic acid (folate) synthesis pathway of M. tuberculosis. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA, and certain amino acids. By inhibiting DHFR, these drugs starve the bacteria of essential components, leading to a cessation of growth and eventual cell death.
Caption: The Folic Acid Synthesis Pathway in M. tuberculosis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC of a DHFR inhibitor against various M. tuberculosis strains can be determined using the broth microdilution method, following the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
1. Preparation of Bacterial Inoculum:
-
M. tuberculosis strains are cultured on Löwenstein-Jensen medium.
-
Colonies are harvested and suspended in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 to a McFarland standard of 1.0.
-
The suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Drug Dilutions:
-
The DHFR inhibitor and comparator drugs are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.
-
A range of concentrations is prepared to encompass the expected MIC values.
3. Incubation:
-
The inoculated microtiter plates are incubated at 37°C in a humidified incubator.
-
Incubation is continued for 7 to 21 days, or until visible growth is observed in the drug-free control wells.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis.
-
Growth can be assessed visually or by using a colorimetric indicator such as resazurin, which changes color in the presence of metabolically active bacteria.
Experimental Workflow
A Head-to-Head Showdown: Dhfr-IN-11 vs. Methotrexate for Targeting Mycobacterium tuberculosis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dhfr-IN-11 and methotrexate as inhibitors of Mycobacterium tuberculosis (Mtb) dihydrofolate reductase (DHFR), a critical enzyme for mycobacterial survival.
While both compounds target the folate pathway, their potential utility in treating tuberculosis diverges significantly. This guide synthesizes the available data to offer a clear perspective on their respective profiles.
Executive Summary
Methotrexate, a well-known DHFR inhibitor used in cancer chemotherapy and for autoimmune diseases, is a potent inhibitor of human DHFR and, to a lesser extent, Mtb DHFR. However, its lack of selectivity and, critically, its immunosuppressive properties, which can increase the risk of tuberculosis reactivation, render it unsuitable as a direct anti-tuberculosis agent. In contrast, this compound is presented as an inhibitor of Mtb DHFR. While publicly available data on this compound is currently limited, its inhibitory activity against the Mtb enzyme suggests a potential starting point for the development of more targeted anti-tuberculosis therapies. This guide will delve into the available quantitative data, experimental context, and the fundamental differences in their mechanisms of action and selectivity.
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative data for this compound and methotrexate, highlighting their activity against Mtb DHFR and, where available, human DHFR.
| Compound | Target | IC50 (μM) | Selectivity (Human DHFR/Mtb DHFR) | Whole-Cell Activity (MIC) on Mtb | Key Considerations |
| This compound | M. tuberculosis DHFR | 5.70[1] | Not Available | Not Available | Limited publicly available data. Potential for selective Mtb DHFR inhibition. |
| Methotrexate | M. tuberculosis DHFR | Low nM range (potent inhibitor)[2] | Non-selective; also potently inhibits human DHFR[3][4] | Poor whole-cell activity; does not inhibit Mtb growth effectively, likely due to poor permeability[5] | Immunosuppressive; risk of TB reactivation. Not used for TB treatment.[6] |
Mechanism of Action: Targeting the Folate Pathway
Both this compound and methotrexate are folate analogs that competitively inhibit dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking this pathway, these inhibitors disrupt DNA, RNA, and protein synthesis, ultimately leading to cell death.[4]
Mechanism of DHFR Inhibition.
The key difference lies in their selectivity. An ideal anti-mycobacterial DHFR inhibitor should potently inhibit Mtb DHFR while having minimal effect on human DHFR to reduce host toxicity. While methotrexate fails in this regard, the development of compounds like this compound is driven by the search for such selective inhibitors.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, a general workflow for evaluating a novel Mtb DHFR inhibitor would typically involve the following steps:
-
Recombinant Enzyme Expression and Purification: The gene encoding for Mtb DHFR is cloned and expressed in a suitable host (e.g., E. coli). The recombinant enzyme is then purified to homogeneity.
-
Enzymatic Assay (IC50 Determination): The inhibitory activity of the compound is measured using a spectrophotometric assay. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate. The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.
-
Selectivity Assay: The same enzymatic assay is performed using human DHFR to determine the IC50 for the host enzyme. The ratio of the IC50 for human DHFR to the IC50 for Mtb DHFR provides the selectivity index.
-
Whole-Cell Activity Assay (MIC Determination): The minimum inhibitory concentration (MIC) is determined by exposing Mtb cultures to serial dilutions of the compound. The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria. This is a critical step to assess the compound's ability to penetrate the mycobacterial cell wall and reach its target.
Experimental Workflow for Mtb DHFR Inhibitor Evaluation.
Conclusion
The head-to-head comparison between this compound and methotrexate for the treatment of tuberculosis is, at present, largely theoretical due to the limited data on this compound. However, the available information paints a clear picture of their distinct profiles.
-
Methotrexate is a non-selective DHFR inhibitor with well-documented immunosuppressive effects that preclude its use in treating TB. Its poor whole-cell activity against Mtb further diminishes its potential.
-
This compound , with a reported inhibitory concentration against Mtb DHFR, represents a potential, albeit early-stage, lead compound. The critical next steps for its development would be to establish its selectivity over human DHFR and to demonstrate potent whole-cell activity against M. tuberculosis.
For researchers in the field, the story of methotrexate serves as a cautionary tale on the importance of selectivity. The future of DHFR inhibitors for tuberculosis lies in the discovery and development of compounds that, like this compound is hoped to be, are highly selective for the mycobacterial enzyme and possess the necessary characteristics to be effective in a whole-cell and, ultimately, a clinical setting. Further research into compounds like this compound is warranted to explore their potential as much-needed novel anti-tuberculosis agents.
References
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. WO2016201219A1 - Small molecule inhibitors of dihydrofolate reductase - Google Patents [patents.google.com]
- 3. Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
Comparative Analysis of a Novel Dihydrofolate Reductase Inhibitor: Selectivity for M. tuberculosis DHFR over Human DHFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of a novel compound, designated here as MtbDHFR-selective-inhibitor-1 , against Mycobacterium tuberculosis dihydrofolate reductase (Mtb DHFR) and human DHFR. The data presented herein demonstrates the compound's potential as a selective inhibitor for anti-tubercular drug development.
Data Presentation: Inhibitory Activity
The in vitro enzymatic activity of MtbDHFR-selective-inhibitor-1 was assessed against both Mtb DHFR and human DHFR. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. A higher selectivity index indicates a greater preference for inhibiting the Mtb enzyme over the human counterpart, which is a crucial characteristic for minimizing potential host toxicity.
| Enzyme Target | MtbDHFR-selective-inhibitor-1 IC50 (nM) | Selectivity Index (Human/Mtb) |
| M. tuberculosis DHFR | 111 | \multirow{2}{*}{17.6} |
| Human DHFR | 1955 |
Data is based on findings for a compound identified in a review of Mtb DHFR inhibitors[1].
Experimental Protocols
The following is a representative methodology for determining the enzymatic inhibition of DHFR, based on established protocols[2][3][4].
DHFR Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant Mtb DHFR and human DHFR
-
MtbDHFR-selective-inhibitor-1
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)
-
DMSO (for inhibitor dilution)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Assay Procedure:
-
A dilution series of MtbDHFR-selective-inhibitor-1 is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
The enzymatic reaction is initiated by adding a mixture of the DHFR enzyme (either Mtb or human) and DHF to the wells of a 96-well plate.
-
The inhibitor dilutions are then added to the respective wells. Control wells containing enzyme and substrate without the inhibitor (positive control) and wells with all components except the enzyme (negative control) are also included.
-
The reaction is started by the addition of NADPH.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored kinetically over a period of time (e.g., 10-20 minutes) at room temperature[3][4].
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percent inhibition for each inhibitor concentration is determined relative to the positive control.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation using graphing software.
-
Visualizations
DHFR Signaling Pathway
The following diagram illustrates the central role of dihydrofolate reductase in the folate metabolic pathway, which is essential for the synthesis of nucleic acids and amino acids[5]. Inhibition of DHFR disrupts these critical cellular processes.
Caption: The role of DHFR in the folate pathway and its inhibition.
Experimental Workflow for DHFR Inhibition Assay
This diagram outlines the key steps involved in the in vitro enzymatic assay to determine the inhibitory potential of a compound against DHFR.
Caption: Workflow for the DHFR enzymatic inhibition assay.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 3.5. Dihydrofolate Reductase (DHFR) Inhibition Assay [bio-protocol.org]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Dihydrofolate Reductase (DHFR) Inhibitors for Tuberculosis Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Note on Dhfr-IN-11: No publicly available preclinical data was found for a compound specifically named "this compound." This guide therefore provides a comparative preclinical evaluation of representative Dihydrofolate Reductase (DHFR) inhibitors for Mycobacterium tuberculosis (Mtb) against standard first-line tuberculosis drugs. This information is intended to serve as a valuable resource for the evaluation of novel DHFR inhibitors like this compound.
Executive Summary
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutics with new mechanisms of action. Dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway, represents a promising target for new anti-tubercular agents.[1] This guide provides a preclinical comparison of emerging Mtb-DHFR inhibitors with the current first-line anti-tuberculosis drugs: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. The data presented herein is compiled from various preclinical studies and is intended to guide further research and development in this critical area.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of representative DHFR inhibitors against M. tuberculosis H37Rv and their cytotoxicity against mammalian cell lines, compared with standard first-line anti-TB drugs.
Table 1: In Vitro Anti-tubercular Activity (MIC) and Enzymatic Inhibition (IC50) of Representative DHFR Inhibitors
| Compound/Drug | Target | MIC against Mtb H37Rv (µM) | IC50 against Mtb-DHFR (nM) | IC50 against h-DHFR (nM) | Selectivity Index (h-DHFR/Mtb-DHFR) |
| WR99210 | DHFR | Potent inhibitor (specific MIC values vary across studies)[2] | - | - | - |
| Compound 3 (Pteridine derivative) | DHFR | - | 23[3] | 1500[3] | ~65 |
| Compound 15 (Diaminotriazine derivative) | DHFR | <0.03 µg/mL | 177[3] | 1015[3] | ~5.7 |
| Compound 16 (Diaminotriazine derivative) | DHFR | 0.5 µg/mL | 111[3] | 1955[3] | ~17.6 |
Table 2: In Vitro Anti-tubercular Activity (MIC) and Cytotoxicity (IC50) of First-Line TB Drugs
| Drug | Primary Target | MIC against Mtb H37Rv (µg/mL) | IC50 against HepG2 cells (µM) |
| Isoniazid | Mycolic Acid Synthesis | 0.01 - 0.25[4] | >1000 (low cytotoxicity at therapeutic concentrations)[5][6] |
| Rifampicin | RNA Polymerase | 0.12 - 0.25[7] | >100 (low cytotoxicity at therapeutic concentrations)[5][8] |
| Pyrazinamide | Disputed; involves membrane potential and trans-translation | 25 - 100 (at acidic pH)[3][9] | >1000 (low cytotoxicity at therapeutic concentrations)[5] |
| Ethambutol | Arabinogalactan Synthesis | 1.0 - 5.0[10][11] | High (generally considered non-toxic to mammalian cells at therapeutic doses) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For the slow-growing M. tuberculosis, this is typically determined using a broth microdilution method.
Protocol:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.
-
Inoculum Preparation: The bacterial culture is adjusted to a McFarland standard of 0.5, which is then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Drug Dilution: Test compounds and reference drugs are serially diluted (typically 2-fold) in supplemented Middlebrook 7H9 broth in the microtiter plate.
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth. Growth can be assessed visually or by using a growth indicator such as Resazurin or by measuring optical density.
Cytotoxicity Assay (MTT Assay) against Mammalian Cells
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture: Human hepatoma (HepG2) or other relevant mammalian cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and control drugs for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is then determined.[12][13]
In Vivo Efficacy in a Mouse Model of Tuberculosis
Principle: The murine model of tuberculosis is a well-established preclinical model to evaluate the in vivo efficacy of new anti-tubercular drug candidates.[5][9]
Protocol:
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.[5][14]
-
Treatment Initiation: Treatment with the test compound or control drugs is typically initiated 2-4 weeks post-infection, once a stable bacterial load is established in the lungs.
-
Drug Administration: The compounds are administered daily or on a specified schedule via oral gavage, intraperitoneal injection, or aerosol inhalation for a defined period (e.g., 4-8 weeks).[5][14]
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.
-
Bacterial Load Determination: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.
-
Data Analysis: The reduction in bacterial load (log10 CFU) in the treated groups is compared to the untreated control group to determine the in vivo efficacy of the compound.
Mandatory Visualizations
Mechanism of Action of DHFR Inhibitors in Mycobacterium tuberculosis
Caption: Mechanism of action of DHFR inhibitors in M. tuberculosis.
Experimental Workflow for Preclinical Evaluation of a Novel Anti-TB Drug
Caption: General experimental workflow for preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. In Vitro and In Vivo Activities of Rifampin, Streptomycin, Amikacin, Moxifloxacin, R207910, Linezolid, and PA-824 against Mycobacterium ulcerans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The first-line antituberculosis drugs, and their fixed-dose combination induced abnormal sperm morphology and histological lesions in the testicular cells of male mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
Navigating the Landscape of Dihydrofolate Reductase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate structure-activity relationships (SAR) of Dihydrofolate Reductase (DHFR) inhibitors is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of various classes of DHFR inhibitors, supported by experimental data and detailed methodologies, to aid in the ongoing quest for more potent and selective agents.
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3][4] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[5][6] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.[1][4][6][7]
This guide will delve into the SAR of different chemical scaffolds that have been explored as DHFR inhibitors, present their biological activities in a comparative format, and provide insights into the experimental procedures used for their evaluation.
Comparative Biological Activity of DHFR Inhibitor Analogs
The inhibitory potency of various compounds against DHFR is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for representative analogs from different studies, offering a glimpse into the diverse efficacy of these inhibitors.
| Compound ID | Chemical Class | Target Organism/Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 11 | Thiazolyl-Triazole | Human DHFR (hDHFR) | 0.08 | Methotrexate | 0.22 |
| CE11 | Caffeic Acid Derivative | DHFR | 0.048 | Methotrexate | ~0.192 |
| Compound 2 | Trimethoprim Analog | Human DHFR (hDHFR) | 0.88-2.09 | Trimethoprim | >50 |
| Compound 6 | Trimethoprim Analog | Human DHFR (hDHFR) | 0.88-2.09 | Trimethoprim | >50 |
| Compound 13 | Trimethoprim Analog | Human DHFR (hDHFR) | 0.88-2.09 | Trimethoprim | >50 |
| Compound 14 | Trimethoprim Analog | Human DHFR (hDHFR) | 0.88-2.09 | Trimethoprim | >50 |
| Compound 16 | Trimethoprim Analog | Human DHFR (hDHFR) | 0.88-2.09 | Trimethoprim | >50 |
| Compound 9 | Trimethoprim Analog | Human DHFR (hDHFR) | 56.05 | Trimethoprim | >50 |
| Compound 11 (TMP analog) | Trimethoprim Analog | Human DHFR (hDHFR) | 55.32 | Trimethoprim | >50 |
Structure-Activity Relationship (SAR) Insights
The development of potent DHFR inhibitors has been guided by extensive SAR studies. These investigations have revealed key structural features that govern the binding affinity and inhibitory activity of different compound classes.
1,3,5-Triazine Analogs: The 1,3,5-triazine scaffold is a core component of many DHFR inhibitors. Modifications to this core structure have been shown to significantly impact inhibitory potential, suggesting that this moiety plays a crucial role in the kinetic properties of the derivatives.
2,4-Diamino-5-benzylpyrimidines: For this class of inhibitors, quantitative structure-activity relationship (QSAR) studies have highlighted the importance of the compound's molecular shape for its interaction with DHFR.[8] The "active" conformation of these pyrimidine derivatives suggests that substitutions at the meta position of the benzyl ring are generally more favorable for inhibitory activity than those at the para position.[8]
Trimethoprim Analogs: Trimethoprim, a well-known antibacterial DHFR inhibitor, has served as a template for the development of new analogs with potential anticancer properties.[7][9] The incorporation of an amide bond into the trimethoprim structure has been shown to increase the affinity for human DHFR.[7] For instance, a series of eighteen trimethoprim analogs containing an amide bond all exhibited better inhibitory properties against human DHFR than the parent compound, with the exception of two derivatives.[7] The most potent of these analogs demonstrated strong interactions with the catalytically important glutamate-30 residue in the enzyme's active site.[7]
Experimental Protocols
The evaluation of DHFR inhibitors relies on robust and standardized experimental procedures. A typical workflow for assessing the efficacy of these compounds is outlined below.
DHFR Enzyme Inhibition Assay
This assay spectrophotometrically measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified DHFR enzyme (human or from other target organisms)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (potential inhibitors)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHF, and NADPH in each well of the microplate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (vehicle, typically DMSO).
-
Initiate the enzymatic reaction by adding the purified DHFR enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the test compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Processes
To better understand the context and methodology of DHFR inhibitor research, the following diagrams, generated using Graphviz (DOT language), illustrate the folate metabolism pathway, a general experimental workflow, and a hypothetical structure-activity relationship.
Caption: The Dihydrofolate Reductase (DHFR) pathway in folate metabolism.
Caption: A generalized experimental workflow for the evaluation of DHFR inhibitors.
Caption: A hypothetical structure-activity relationship (SAR) diagram for DHFR inhibitors.
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]
- 8. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Dhfr-IN-11
Disclaimer: A specific Safety Data Sheet (SDS) for Dhfr-IN-11 was not located. The following guidance is based on the general properties of Dihydrofolate Reductase (DHFR) inhibitors, a class of potent, biologically active small molecules. It is imperative to handle this compound with caution in a controlled laboratory environment.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Given the potent nature of DHFR inhibitors, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of a spill, minimizing contamination of the inner glove and skin. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosols of the compound. A face shield offers additional protection for the entire face. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one or one made of a material with low permeability. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound or when there is a risk of aerosol generation. | DHFR inhibitors can be hazardous if inhaled. A respirator minimizes the risk of respiratory exposure. |
Operational Handling Plan
A systematic workflow is crucial to safely handle this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
-
-
Preparation of Solutions:
-
All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Use a dedicated set of spatulas and weighing paper.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
-
Conducting Experiments:
-
Clearly label all solutions containing this compound.
-
Conduct all experimental procedures in a designated and clearly marked area to prevent cross-contamination.
-
Avoid working alone when handling this potent compound.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if necessary).
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated Labware (disposable) | Place in a designated, sealed hazardous waste bag or container. This includes gloves, weighing paper, pipette tips, and disposable lab coats. |
| Contaminated Labware (reusable) | Decontaminate thoroughly with an appropriate cleaning agent before washing. Rinsates should be collected as hazardous liquid waste. |
DHFR Signaling Pathway
This compound is an inhibitor of Dihydrofolate Reductase (DHFR). This enzyme plays a crucial role in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids.[1][2][3][4] By inhibiting DHFR, this compound disrupts DNA synthesis and cell proliferation.[5]
Caption: The inhibitory action of this compound on the DHFR signaling pathway.
This guide is intended to provide a framework for the safe handling of this compound. Researchers should always consult their institution's specific safety protocols and guidelines before beginning any work with potent chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
